XY-06-007
Description
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Properties
Molecular Formula |
C41H41ClN8O8 |
|---|---|
Molecular Weight |
809.3 g/mol |
IUPAC Name |
(2R)-2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-[5-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]pentyl]propanamide |
InChI |
InChI=1S/C41H41ClN8O8/c1-22(35-37-48-47-23(2)49(37)29-15-14-26(57-3)20-28(29)36(46-35)24-10-12-25(42)13-11-24)38(53)44-19-6-4-5-18-43-33(52)21-58-31-9-7-8-27-34(31)41(56)50(40(27)55)30-16-17-32(51)45-39(30)54/h7-15,20,22,30,35H,4-6,16-19,21H2,1-3H3,(H,43,52)(H,44,53)(H,45,51,54)/t22-,30?,35+/m1/s1 |
InChI Key |
QTDHGBJLMBQHOW-BPJPHOPQSA-N |
Isomeric SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=N[C@H]2[C@@H](C)C(=O)NCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2C(C)C(=O)NCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Osimertinib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib, marketed under the brand name Tagrisso®, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2] Developed by AstraZeneca, this potent and selective oral medication was designed to overcome resistance to earlier-generation EGFR-TKIs.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of osimertinib, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Molecular Mechanism of Action
Osimertinib exerts its therapeutic effect through the irreversible inhibition of mutant EGFR.[4] Unlike first and second-generation TKIs, osimertinib demonstrates high potency and selectivity for both the sensitizing EGFR mutations (exon 19 deletions and L858R) and the T790M resistance mutation.[3][4][5] The T790M mutation is a common mechanism of acquired resistance to earlier EGFR inhibitors.[3][6]
The core of osimertinib's mechanism lies in its ability to form a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain.[3][4] This irreversible binding effectively blocks the kinase activity of the receptor, preventing ATP from binding and subsequent autophosphorylation.[4] The inhibition of EGFR phosphorylation leads to the downregulation of critical downstream signaling pathways, primarily the PI3K-Akt and MAPK pathways, which are essential for cancer cell proliferation, survival, and metastasis.[4] A key advantage of osimertinib is its significantly lower affinity for wild-type EGFR, which translates to a more favorable safety profile with reduced off-target toxicities.[1][7]
Data Presentation
Table 1: In Vitro Potency of Osimertinib
| EGFR Mutation Status | IC50 (nM) |
| L858R | 12 |
| L858R/T790M | 1 |
| Wild-Type | ~200-fold higher than L858R/T790M |
Source: DrugBank Online, MedChemExpress[1][8]
Table 2: Pharmacokinetic Properties of Osimertinib
| Parameter | Value |
| Time to Cmax (Median) | 6 hours |
| Plasma Protein Binding | 95% |
| Mean Volume of Distribution (Steady State) | 918 L |
| Mean Half-life | 48 hours |
| Oral Clearance | 14.3 L/hr |
| Major Metabolism Pathways | Oxidation (CYP3A) and dealkylation |
| Elimination | Feces (68%), Urine (14%) |
Source: DrugBank Online[1]
Table 3: Clinical Efficacy of Osimertinib (AURA3 Trial)
| Endpoint | Osimertinib | Platinum-Pemetrexed Chemotherapy |
| Median Progression-Free Survival (PFS) | 10.1 months | 4.4 months |
| Objective Response Rate (ORR) | 71% | 31% |
Source: NEJM Journal Watch[9]
Experimental Protocols
Cell-Based Assay for EGFR Phosphorylation Inhibition
Objective: To determine the inhibitory effect of osimertinib on EGFR phosphorylation in cancer cell lines.
Methodology:
-
Cell Culture: Human non-small cell lung cancer cell lines harboring specific EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) and wild-type EGFR are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of osimertinib or a vehicle control (DMSO) for a specified duration (e.g., 1 hour).[10]
-
Lysis: Following treatment, cells are lysed to extract total protein.
-
Quantification: An enzyme-linked immunosorbent assay (ELISA) or Western blotting is performed to quantify the levels of phosphorylated EGFR (p-EGFR) and total EGFR.[11]
-
Analysis: The ratio of p-EGFR to total EGFR is calculated and normalized to the vehicle control to determine the percentage of inhibition. IC50 values are calculated using non-linear regression analysis.[11]
In Vitro Cell Viability Assay
Objective: To assess the effect of osimertinib on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.[11]
-
Drug Treatment: After 24 hours, cells are treated with a range of concentrations of osimertinib.[11]
-
Incubation: The plates are incubated for a period of 72 to 96 hours.[11][12]
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo.[11][12]
-
Data Analysis: The results are normalized to the control wells, and dose-response curves are generated to determine the IC50 values.
Mandatory Visualization
Caption: Osimertinib's irreversible binding to the C797 residue of mutant EGFR.
Caption: Workflow for determining the effect of osimertinib on cell viability.
Resistance Mechanisms
Despite the remarkable efficacy of osimertinib, acquired resistance can develop.[3][13] The most well-characterized on-target resistance mechanism is the emergence of a tertiary mutation in the EGFR gene, C797S, which prevents the covalent binding of osimertinib.[3][14] Off-target resistance mechanisms involve the activation of bypass signaling pathways, such as MET amplification, HER2 amplification, or mutations in downstream effectors like KRAS and BRAF.[3][15] Histologic transformation to small cell lung cancer can also occur.[3] Understanding these resistance pathways is crucial for the development of subsequent lines of therapy.
Conclusion
Osimertinib represents a paradigm of targeted cancer therapy, with a well-defined mechanism of action centered on the irreversible inhibition of mutant EGFR. Its high potency and selectivity translate into significant clinical benefits for patients with EGFR-mutated NSCLC. The continued investigation into resistance mechanisms will be pivotal in optimizing treatment strategies and developing novel therapeutic combinations to further improve patient outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 5. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 6. Osimertinib: A third-generation tyrosine kinase inhibitor for treatment of epidermal growth factor receptor-mutated non-small cell lung cancer with the acquired Thr790Met mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. jwatch.org [jwatch.org]
- 10. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-tumor activity of osimertinib, an irreversible mutant-selective EGFR tyrosine kinase inhibitor, in NSCLC harboring EGFR Exon 20 Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
XY-06-007: A Selective BRD4 BD1 L94V Degrader - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. This is often achieved using heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1] A significant challenge in this field is achieving selectivity, particularly for protein isoforms or mutants. The "bump-and-hole" strategy is an elegant approach to engineer selectivity, where a "hole" is created in the target protein through mutation, and a corresponding "bump" is added to the small molecule ligand, ensuring it binds preferentially to the mutant over the wild-type protein.
This technical guide provides an in-depth overview of XY-06-007, a potent and selective degrader of the L94V mutant of the first bromodomain of BRD4 (BRD4 BD1).[2][3] BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical epigenetic readers that play a key role in regulating gene transcription.[4][5] By binding to acetylated histones, BRD4 recruits transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to promoters and enhancers, thereby activating the transcription of key oncogenes like c-MYC.[6][7] The dysregulation of BRD4 is implicated in various cancers, making it a compelling therapeutic target.[4]
This compound was developed using a structure-guided, "bump-and-hole" approach. It is a heterobifunctional molecule that comprises a ligand for the Cereblon (CRBN) E3 ligase linked to a derivative of (+)-JQ1, a well-known BET inhibitor, which has been modified with a "bump" to selectively bind to the L94V "hole" engineered into BRD4 BD1.[2][8] This engineered selectivity allows for the specific degradation of proteins tagged with the BRD4 BD1 L94V mutant, providing a powerful research tool for target validation and studying protein function.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Degradation Potency
| Parameter | Value | Cell Line | Target | Reference |
| DC50 (6h) | 10.2 ± 1.8 nM | 293T cells expressing BRD4BD1 L94V-EGFP | BRD4BD1 L94V-EGFP | [2] |
DC50: Half-maximal degradation concentration.
Table 2: Proteome-wide Selectivity
| Experiment | Findings | Reference |
| Whole Proteome Mass Spectrometry | No significant degradation of off-target proteins was observed. | [2] |
Table 3: Pharmacokinetic Properties (Mouse)
| Route of Administration | Dose | Cmax | Tmax | Elimination Half-life (t1/2) | AUC | Reference |
| Intravenous (IV) | 2.0 mg/kg | - | - | 0.515 h | - | [2] |
| Intraperitoneal (IP) | 10 mg/kg | 6.10 µM | 0.25 h | 0.721 h | - | [2] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.
Mechanism of Action and Signaling Pathway
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of the BRD4 BD1 L94V mutant protein. The molecule facilitates the formation of a ternary complex between the mutant BRD4 protein and the CRBN E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BRD4 BD1 L94V protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.
Caption: Mechanism of this compound-induced degradation of BRD4 BD1 L94V.
BRD4 plays a central role in transcriptional regulation. It binds to acetylated histones at promoters and enhancers and recruits P-TEFb, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation. By degrading BRD4, this compound can effectively downregulate the expression of BRD4-dependent genes, including many oncogenes.
Caption: Simplified BRD4 signaling pathway and the point of intervention by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
1. Cell Culture and Transfection
-
Cell Lines: 293T cells are commonly used for their high transfectability.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: For reporter assays, cells are transiently transfected with plasmids encoding the target protein fused to a reporter, such as EGFP (e.g., BRD4BD1 L94V-EGFP), using a suitable transfection reagent like Lipofectamine 3000, following the manufacturer's instructions.
2. In-Cell Degradation Assay (Flow Cytometry)
-
Objective: To quantify the degradation of a fluorescently tagged target protein.
-
Procedure:
-
Seed transfected 293T cells in a 96-well plate.
-
24 hours post-transfection, treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 6 hours).
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Analyze the EGFP fluorescence intensity of the cells using a flow cytometer.
-
The mean fluorescence intensity of the treated cells is normalized to the vehicle-treated control to determine the percentage of protein degradation.
-
Plot the percentage of degradation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the DC50 value.
-
3. Whole Proteome Mass Spectrometry
-
Objective: To assess the selectivity of the degrader across the entire proteome.
-
Procedure:
-
Treat the relevant cell line with this compound at a concentration known to induce maximal degradation (e.g., 10x DC50) and a vehicle control.
-
After the desired treatment time, harvest the cells and lyse them to extract total protein.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
Label the peptides from the treated and control samples with tandem mass tags (TMT) for relative quantification.
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the relative abundance of thousands of proteins.
-
Analyze the data to identify proteins that are significantly downregulated in the this compound-treated sample compared to the control.
-
4. Pharmacokinetic Studies in Mice
-
Objective: To determine the in vivo absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Animals: Typically, male C57BL/6 mice are used.
-
Procedure:
-
Administer this compound to mice via the desired route (e.g., intravenous or intraperitoneal injection) at a specific dose.
-
Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to isolate plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in the plasma samples using LC-MS/MS.
-
Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life.
-
Experimental Workflow
The development and characterization of a selective degrader like this compound typically follow a structured workflow, from initial design to in vivo validation.
Caption: A typical experimental workflow for the development and characterization of a selective degrader.
Conclusion
This compound is a highly potent and selective degrader of the engineered BRD4 BD1 L94V mutant.[2] Its development through the "bump-and-hole" strategy showcases a powerful approach to achieving exquisite selectivity in targeted protein degradation.[2][8] With its favorable in vitro and in vivo properties, this compound serves as a valuable chemical probe for studying the biological functions of specific protein domains and for validating novel therapeutic targets. The detailed data and protocols presented in this guide provide a comprehensive resource for researchers interested in utilizing this compound and similar targeted protein degradation technologies in their work.
References
- 1. Trainz [forums.auran.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Guided Design of a "Bump-and-Hole" Bromodomain-Based Degradation Tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 5. researchgate.net [researchgate.net]
- 6. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal-induced Brd4 release from chromatin is essential for its role transition from chromatin targeting to transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the "Bump & Hole" Strategy Featuring XY-06-007: A Selective PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the "Bump & Hole" chemical genetics strategy, exemplified by the potent and selective Proteolysis Targeting Chimera (PROTAC), XY-06-007. This document provides a comprehensive overview of the core principles, experimental methodologies, and key data associated with the development and application of this innovative approach for targeted protein degradation.
Introduction to the "Bump & Hole" Strategy
The "Bump & Hole" strategy is a powerful chemical genetics tool designed to achieve exquisite selectivity for a specific protein isoform among a family of structurally similar proteins.[1][2][3] This approach overcomes the challenge of developing highly specific inhibitors or ligands, which is often hindered by conserved binding sites across protein families.[2]
The core principle involves two key modifications:
-
The "Hole": A bulky amino acid residue within the target protein's binding pocket, often referred to as a "gatekeeper" residue, is mutated to a smaller amino acid, such as glycine or alanine.[1][4] This mutation creates a "hole" in the binding site that is not present in the wild-type protein.
-
The "Bump": A small molecule ligand is chemically modified to include a bulky functional group, or a "bump." This "bumped" ligand is designed to sterically complement the engineered "hole" in the mutant protein.
The result is an orthogonal ligand-protein pair where the "bumped" ligand selectively binds to the "hole"-containing mutant protein with high affinity, while being unable to bind to the wild-type protein due to steric hindrance.[1][2] This strategy has been successfully applied to various protein families, most notably kinases, and more recently, to bromodomains for targeted protein degradation.[2][5]
This compound: A "Bump & Hole" PROTAC Degrader
This compound is a first-in-class PROTAC that leverages the "Bump & Hole" strategy to achieve selective degradation of a target protein.[5][6][7] It is a heterobifunctional molecule composed of three key components:
-
A "Bumped" Ligand: A derivative of the BET bromodomain inhibitor (+)-JQ1, which has been modified with a "bump" to selectively target an engineered bromodomain.
-
An E3 Ligase Ligand: A moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[8]
-
A Linker: A chemical linker that connects the "bumped" ligand and the E3 ligase ligand.[7]
The target of this compound is not a naturally occurring protein but rather an engineered protein tag based on the first bromodomain of BRD4 (BRD4-BD1) containing a Leucine to Valine mutation at position 94 (L94V).[5][8] This L94V mutation creates the "hole" that accommodates the "bump" on the this compound molecule.
Mechanism of Action
The mechanism of action of this compound is illustrated in the signaling pathway diagram below. When introduced into cells expressing a protein of interest fused with the BRD4-BD1L94V tag, this compound forms a ternary complex between the tagged protein and the CRBN E3 ligase.[9] This proximity induces the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This results in the potent and selective removal of the target protein from the cellular environment.
Caption: Mechanism of action for the this compound PROTAC degrader.
Quantitative Data Summary
The efficacy and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| DC50 | 10 nM | 6-hour treatment in cells expressing BRD4BD1 L94V fusion proteins. | [6][9] |
| DC50 | 10.2 ± 1.8 nM | 6-hour treatment, assessed by whole proteome mass spectrometry. | [6][10] |
| Degradation Half-life (T1/2) | < 43.2 min | In cells expressing BRD4BD1 L94V fusion proteins. | [9] |
Table 1: Cellular Degradation Potency of this compound
| Pharmacokinetic Parameter | Value | Dosing | Reference |
| Elimination Half-life (t1/2) | 0.515 h | 2.0 mg/kg, intravenous (IV) | [6] |
| Clearance | 21.9 mL/min/kg | 2.0 mg/kg, intravenous (IV) | [6] |
| Cmax | 6.10 μM | 10 mg/kg, intraperitoneal (IP) | [6] |
| Tmax | 0.25 h | 10 mg/kg, intraperitoneal (IP) | [6] |
| Elimination Half-life (t1/2) | 0.721 h | 10 mg/kg, intraperitoneal (IP) | [6] |
Table 2: In Vivo Pharmacokinetic Profile of this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols.
Generation of Cell Lines Expressing Tagged Proteins
The generation of stable cell lines expressing a protein of interest fused to the BRD4-BD1L94V tag is the foundational step for studying the effects of this compound.
Protocol:
-
Vector Construction: The coding sequence for the protein of interest is cloned into a mammalian expression vector in-frame with the sequence for BRD4-BD1L94V. A fluorescent reporter (e.g., EGFP) can also be included to facilitate monitoring.
-
Transfection: The expression vector is transfected into the desired human cell line (e.g., HEK293T) using a suitable transfection reagent.
-
Selection: Transfected cells are selected using an appropriate antibiotic (e.g., puromycin) to generate a stable cell line.
-
Validation: Expression of the fusion protein is confirmed by Western blotting and fluorescence microscopy.
Protein Degradation Assays
The primary method for quantifying the activity of this compound is to measure the reduction in the levels of the tagged protein.
Protocol (Western Blotting):
-
Cell Treatment: Stable cells expressing the tagged protein are seeded and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6 hours).
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of total protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against the protein of interest and a loading control (e.g., GAPDH).
-
Data Analysis: Band intensities are quantified using densitometry, and the level of the target protein is normalized to the loading control. The DC50 value is calculated by fitting the data to a dose-response curve.
Protocol (Whole Proteome Mass Spectrometry):
-
Sample Preparation: Cells are treated as described above, harvested, and lysed. Proteins are digested into peptides (e.g., using trypsin).
-
LC-MS/MS Analysis: Peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins.
-
Data Analysis: The abundance of the target protein in this compound-treated samples is compared to that in vehicle-treated samples to determine the extent of degradation. This method also allows for the assessment of off-target effects across the proteome.[6]
In Vivo Pharmacokinetic Studies
To assess the suitability of this compound for in vivo applications, its pharmacokinetic properties are evaluated in animal models (e.g., mice).
Protocol:
-
Compound Formulation: this compound is formulated in a suitable vehicle for intravenous (IV) and intraperitoneal (IP) administration.[6]
-
IV Formulation: 0.4 mg/mL in 5% DMSO + 5% Solutol HS15 + 90% saline.
-
IP Formulation: 1.0 mg/mL in 5% DMSO + 5% Solutol HS15 + 90% saline.
-
-
Dosing: The formulated compound is administered to mice via tail vein injection (IV) or intraperitoneal injection (IP).
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Sample Analysis: The concentration of this compound in the plasma is quantified using LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters such as half-life, clearance, Cmax, and Tmax are calculated from the plasma concentration-time profiles.
Experimental and Logical Workflows
Visualizing the experimental and logical workflows can aid in understanding the overall strategy.
Caption: A high-level experimental workflow for the development and validation of this compound.
Conclusion
The "Bump & Hole" strategy, as successfully implemented in the design of the PROTAC degrader this compound, represents a significant advancement in the field of chemical genetics and targeted protein degradation. This approach provides a robust and highly selective method for studying the function of specific proteins by enabling their acute and reversible removal. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to apply this powerful technology in their own drug discovery and development efforts. The favorable in vivo pharmacokinetic profile of this compound further underscores its potential as a tool for preclinical studies.[5][6]
References
- 1. Bump and hole - Wikipedia [en.wikipedia.org]
- 2. The Bump-and-Hole Tactic: Expanding the Scope of Chemical Genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bump and hole — Unilogia [unilogia.su]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. bio-techne.com [bio-techne.com]
- 10. medchemexpress.com [medchemexpress.com]
XY-06-007: A Technical Guide to a Selective "Bump & Hole" PROTAC for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
XY-06-007 is a potent and highly selective heterobifunctional proteolysis-targeting chimera (PROTAC) that exemplifies the innovative "bump-and-hole" strategy for targeted protein degradation. This molecule is engineered to specifically induce the degradation of the L94V mutant of the first bromodomain of BRD4 (BRD4BD1 L94V) by hijacking the Cereblon (CRBN) E3 ubiquitin ligase. Its exquisite selectivity for the mutant over the wild-type protein makes it a valuable tool for studying the biological consequences of targeted BRD4BD1 degradation and a promising candidate for therapeutic development in contexts where this specific mutation is relevant. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental methodologies.
Introduction to Targeted Protein Degradation and the "Bump & Hole" Approach
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, TPD physically removes the protein, offering potential advantages in terms of efficacy and overcoming resistance. PROTACs are a major class of TPD molecules, acting as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.
The "bump-and-hole" strategy is a sophisticated approach to achieving high selectivity in PROTAC design. It involves introducing a "hole" into the target protein through a mutation (e.g., replacing a large amino acid with a smaller one) and designing a PROTAC with a corresponding "bump" that fits into this engineered cavity. This steric complementarity ensures that the PROTAC preferentially binds to the mutant protein, sparing the wild-type version. This compound is a prime example of this strategy, targeting the L94V mutation in BRD4BD1.
This compound: Mechanism of Action
This compound is a chimeric molecule composed of three key components:
-
A ligand for the BRD4BD1 L94V mutant: This "bumped" ligand is a derivative of the known BET inhibitor (+)-JQ1, modified to selectively bind to the "hole" created by the L94V mutation.
-
A ligand for the E3 ubiquitin ligase Cereblon (CRBN): This moiety recruits the CRBN E3 ligase complex.
-
A flexible linker: This connects the two ligands, enabling the formation of a stable ternary complex between BRD4BD1 L94V and CRBN.
The formation of this ternary complex brings the E3 ligase in close proximity to the target protein, facilitating the transfer of ubiquitin molecules to lysine residues on the surface of BRD4BD1 L94V. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell Line | Assay Method |
| DC50 (BRD4BD1 L94V) | 10 nM (at 6 hours) | HEK293T cells expressing BRD4BD1 L94V | Whole Proteome Mass Spectrometry |
| Selectivity | No significant degradation of wild-type BRD4 or other off-target proteins observed. | HEK293T cells | Whole Proteome Mass Spectrometry |
Table 2: Pharmacokinetic Properties
| Parameter | Value (IV Administration, 2 mg/kg) | Value (IP Administration, 10 mg/kg) |
| Cmax | - | 6.10 µM |
| Tmax | - | 0.25 h |
| Elimination Half-life (t1/2) | 0.515 h | 0.721 h |
| Clearance | 21.9 mL/min/kg | - |
| AUC | Favorable | Favorable |
| Bioavailability | Good | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process that couples the "bumped" (+)-JQ1 derivative with the Cereblon ligand via a suitable linker. While the exact, proprietary synthesis scheme is not publicly available, a general approach based on the synthesis of similar PROTACs is outlined below.
General Synthetic Strategy:
-
Synthesis of the "Bumped" (+)-JQ1 Derivative: This typically involves modifying the (+)-JQ1 scaffold to introduce a sterically larger group at a position that will interact with the engineered "hole" in the target protein. Standard organic synthesis techniques such as amide coupling and substitution reactions are employed.
-
Synthesis of the Linker-Cereblon Ligand Moiety: A linker of appropriate length and composition is attached to a Cereblon-binding molecule, such as thalidomide or its analogs. This often involves nucleophilic substitution or amide bond formation.
-
Coupling of the Two Moieties: The "bumped" JQ1 derivative is then covalently linked to the linker-Cereblon ligand moiety to yield the final this compound PROTAC. This final step is typically achieved through a robust coupling reaction, such as an amide bond formation or a "click" chemistry reaction.
Purification and Characterization: The final product is purified using techniques like high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Determination of DC50 by Whole Proteome Mass Spectrometry
Objective: To determine the concentration of this compound required to degrade 50% of the target protein (BRD4BD1 L94V) in a cellular context.
Materials:
-
HEK293T cells stably expressing the BRD4BD1 L94V fusion protein.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
Reagents for tryptic digestion (e.g., DTT, iodoacetamide, trypsin).
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Proteomics data analysis software.
Protocol:
-
Cell Seeding and Treatment:
-
Seed HEK293T-BRD4BD1 L94V cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) and a vehicle control (DMSO) for a fixed time period (e.g., 6 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the total protein concentration in each lysate using a BCA assay.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample and reduce the disulfide bonds with DTT.
-
Alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to identify and quantify peptides.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable proteomics software package to identify and quantify the relative abundance of proteins across all samples.
-
Normalize the abundance of BRD4BD1 L94V to the total protein amount or a housekeeping protein.
-
Plot the percentage of remaining BRD4BD1 L94V against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the DC50 value.
-
In Vivo Pharmacokinetic and Degradation Studies
Objective: To evaluate the pharmacokinetic profile of this compound and its ability to induce degradation of the target protein in an in vivo model.
Materials:
-
Animal model (e.g., mice bearing xenografts of cells expressing BRD4BD1 L94V).
-
This compound formulation for in vivo administration (e.g., in a vehicle like 5% DMSO, 5% Solutol HS 15, and 90% saline).
-
Equipment for intravenous (IV) or intraperitoneal (IP) injections.
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Tissue homogenization equipment.
-
Analytical method for quantifying this compound in plasma and tissues (e.g., LC-MS/MS).
-
Methods for assessing protein levels in tissues (e.g., Western blot, immunohistochemistry).
Protocol:
-
Animal Dosing:
-
Administer this compound to the animals via the desired route (e.g., a single IV or IP injection at a specific dose, such as 2 mg/kg or 10 mg/kg).
-
-
Pharmacokinetic Analysis:
-
Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma.
-
Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC.
-
-
In Vivo Degradation Assessment:
-
At the end of the study or at specific time points, euthanize the animals and collect the tumors or relevant tissues.
-
Homogenize the tissues and extract proteins.
-
Analyze the levels of BRD4BD1 L94V in the tissue lysates by Western blot or immunohistochemistry to assess the extent of degradation compared to vehicle-treated control animals.
-
Experimental and Logical Workflows
Experimental Workflow for PROTAC Evaluation
Caption: A general workflow for the evaluation of a PROTAC like this compound.
Conclusion
This compound is a powerful chemical tool that demonstrates the potential of the "bump-and-hole" strategy for developing highly selective PROTACs. Its ability to specifically degrade the BRD4BD1 L94V mutant provides a valuable means to investigate the functional consequences of targeting this specific protein variant. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound and for those interested in the broader field of targeted protein degradation. As the field continues to evolve, the principles exemplified by this compound will undoubtedly contribute to the development of the next generation of precision medicines.
In-Depth Technical Guide: Cereblon E3 Ligase Recruitment by XY-06-007
For Researchers, Scientists, and Drug Development Professionals
Introduction
XY-06-007 is a potent and selective "bump-and-hole" Proteolysis Targeting Chimera (PROTAC) designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase to a specifically engineered mutant of the first bromodomain of BRD4 (BRD4BD1 L94V). This targeted protein degradation strategy offers a powerful approach to selectively eliminate proteins with desired mutations, providing a valuable tool for studying protein function and as a potential therapeutic modality. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and quantitative data regarding its efficacy.
Core Mechanism: Ternary Complex Formation
The primary function of this compound is to induce the formation of a ternary complex between the Cereblon E3 ligase and the mutant BRD4BD1 L94V protein.[1] this compound achieves this through its heterobifunctional nature, with one end binding to Cereblon and the other end specifically recognizing the "hole" created by the L94V mutation in BRD4BD1 via a "bumped" ligand derived from (+)-JQ1.[1] Once the ternary complex is formed, Cereblon, as a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex, facilitates the poly-ubiquitination of the BRD4BD1 L94V protein. This poly-ubiquitin chain acts as a signal for recognition and subsequent degradation by the 26S proteasome.
Caption: Signaling pathway of this compound induced degradation.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and cellular assays. The key performance metric for a PROTAC is its half-maximal degradation concentration (DC50), which represents the concentration of the compound required to degrade 50% of the target protein.
| Parameter | Value | Target Protein | Assay Conditions |
| DC50 | 10 nM | BRD4BD1 L94V | 6-hour treatment |
This data is based on whole proteome mass spectrometry analysis.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and replication of experiments involving this compound. The following sections outline the protocols for key assays used to characterize its activity.
Cellular Degradation Assay (Western Blot)
This protocol is designed to quantify the degradation of the target protein, BRD4BD1 L94V, in a cellular context.
Workflow:
Caption: Workflow for Western Blot analysis of protein degradation.
Methodology:
-
Cell Culture: Plate cells expressing the BRD4BD1 L94V fusion protein at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 6, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control and determine the DC50 value.
Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This biochemical assay measures the proximity of Cereblon and the target protein induced by this compound.
Workflow:
Caption: Workflow for TR-FRET based ternary complex formation assay.
Methodology:
-
Reagent Preparation:
-
Use purified, tagged recombinant proteins: for example, GST-tagged Cereblon and His-tagged BRD4BD1 L94V.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare the FRET donor (e.g., terbium-conjugated anti-GST antibody) and acceptor (e.g., fluorescently labeled anti-His antibody) in the assay buffer.
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add the tagged BRD4BD1 L94V protein and the this compound dilution series.
-
Add the tagged Cereblon protein.
-
Add the donor and acceptor antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
-
Signal Detection:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the concentration of this compound to generate a dose-response curve and determine the EC50 for ternary complex formation.
-
Binding Affinity and Kinetics (Surface Plasmon Resonance - SPR)
SPR is a label-free technique used to measure the binding affinity (KD) and kinetics (kon and koff) of this compound to Cereblon and the ternary complex.
Workflow:
References
- 1. A surface plasmon resonance study of the intermolecular interaction between Escherichia coli topoisomerase I and pBAD/Thio supercoiled plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights from protein frustration analysis of BRD4–cereblon degrader ternary complexes show separation of strong from weak degraders - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Function of Brd4BD1 L94V: A Technical Guide to the Selective Degrader XY-06-007
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of XY-06-007, a potent and selective "Bump & Hole" Proteolysis Targeting Chimera (PROTAC), for studying the function of the engineered Brd4BD1 L94V mutant. By hijacking the cell's natural protein disposal machinery, this compound provides a powerful tool for the targeted degradation of the Brd4BD1 L94V protein, enabling precise investigation of its cellular roles.
Core Principles of this compound Action
This compound is a heterobifunctional molecule designed to selectively induce the degradation of proteins carrying the L94V mutation within the first bromodomain (BD1) of Brd4. This selectivity is achieved through a "bump-and-hole" strategy. The L94V mutation in Brd4BD1 creates a "hole" in the binding pocket, which is specifically recognized by a "bumped" derivative of the (+)-JQ1 ligand incorporated into this compound. The other end of this compound contains a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
This dual binding brings the Brd4BD1 L94V protein into close proximity with the E3 ligase, leading to the formation of a ternary complex. This complex formation triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This targeted degradation approach allows for the acute and reversible depletion of the Brd4BD1 L94V protein, offering a distinct advantage over genetic knockout methods.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, highlighting its potency and selectivity.
| Parameter | Value | Cell Line | Reference |
| DC50, 6h | 10 nM | Expressing Brd4BD1 L94V | [1] |
| Dmax | >99% | AR-positive prostate cancer cells | [2] |
| Degradation Half-life (t1/2) | < 43.2 min | Not specified | [3] |
Table 1: Degradation Efficiency of this compound
| Parameter | Route | Dose | Cmax | Tmax | Elimination Half-life (t1/2) |
| Pharmacokinetics | Intravenous (IV) | 2.0 mg/kg | - | - | 0.515 h |
| Intraperitoneal (IP) | 10 mg/kg | 6.10 µM | 0.25 h | 0.721 h |
Table 2: In Vivo Pharmacokinetic Parameters of this compound[1]
Signaling Pathway and Experimental Workflow
The mechanism of this compound-mediated degradation and a typical experimental workflow for its characterization are depicted below.
Caption: Mechanism of this compound-mediated degradation of Brd4BD1 L94V.
Caption: Workflow for determining the degradation profile of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of DC50 by Western Blot
This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) of this compound.
1. Cell Culture and Seeding:
-
Culture a human cell line (e.g., HEK293T) stably or transiently expressing a fusion protein of Brd4BD1 L94V (e.g., with a HiBiT tag for easier quantification).
-
Seed the cells in 12-well plates at a density that allows for logarithmic growth during the experiment.
2. Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting concentration range is from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for 6 hours at 37°C in a humidified atmosphere with 5% CO2.
3. Cell Lysis:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
5. Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the tag on the fusion protein (e.g., anti-HiBiT) or against Brd4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a primary antibody against a loading control protein (e.g., GAPDH or β-actin) following the same procedure.
-
Develop the blot using a chemiluminescent substrate and capture the image using a suitable imaging system.
6. Data Analysis:
-
Quantify the band intensities for the Brd4BD1 L94V fusion protein and the loading control.
-
Normalize the Brd4BD1 L94V band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 value.
Protocol 2: Whole Proteome Mass Spectrometry for Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound across the proteome.
1. Cell Culture and Treatment:
-
Culture cells expressing Brd4BD1 L94V.
-
Treat cells with this compound at a concentration known to induce significant degradation (e.g., 10x DC50) and a vehicle control (DMSO) for a specified time (e.g., 6 hours).
2. Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells as described in Protocol 1.
-
Quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
3. Tandem Mass Tag (TMT) Labeling (Optional but Recommended):
-
Label the peptide samples from the different treatment conditions with isobaric TMT reagents for multiplexed quantitative analysis.
4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS) on a high-resolution mass spectrometer.
5. Data Analysis:
-
Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins from the MS/MS data.
-
Normalize the protein abundance data.
-
Compare the protein abundance between the this compound-treated and vehicle-treated samples to identify proteins that are significantly downregulated.
-
The selectivity of this compound is demonstrated if only the Brd4BD1 L94V protein (and potentially a few off-targets) shows significant degradation.
Protocol 3: In Vivo Pharmacokinetic Study
This protocol describes a typical procedure for evaluating the pharmacokinetic properties of this compound in a rodent model.
1. Animal Model:
-
Use a suitable mouse or rat strain.
2. Formulation and Administration:
-
Formulate this compound in a vehicle suitable for the chosen route of administration. For example, for intravenous (IV) injection, a formulation of 5% DMSO + 5% Solutol HS15 + 90% saline can be used. For intraperitoneal (IP) injection, a similar formulation can be used at a higher concentration[1].
-
Administer this compound via the desired route (e.g., tail vein injection for IV, intraperitoneal injection for IP) at a specific dose (e.g., 2.0 mg/kg for IV, 10 mg/kg for IP)[1].
3. Blood Sampling:
-
Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours)[1].
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
4. Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Use pharmacokinetic modeling software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).
Conclusion
This compound is a powerful and selective chemical probe for studying the function of the Brd4BD1 L94V mutant. Its ability to induce rapid and potent degradation of its target allows for precise temporal control over protein levels, enabling a wide range of functional studies. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize this innovative tool in their investigations.
References
- 1. Selectivity Profiling of Bromodomain PROTACs Using Chemical Inducers of Proximity DNA-Encoded Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a selective BRD4 PROTAC with potent antiproliferative effects in AR-positive prostate cancer based on a dual BET/PLK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
In Vivo Applications of the Targeted Protein Degrader XY-06-007: A Technical Guide
Disclaimer: As of November 2025, publicly available data on a specific degrader designated "XY-06-007" is not available. The following technical guide is a representative example constructed to illustrate the in vivo application and evaluation of a novel targeted protein degrader, hereafter referred to as this compound. The data, protocols, and pathways presented are hypothetical and based on established principles of targeted protein degradation and preclinical drug development.
Introduction to this compound
This compound is a novel heterobifunctional targeted protein degrader. It is designed to induce the degradation of Target Protein X (TPX), a key kinase implicated in the progression of certain solid tumors. By hijacking the body's natural ubiquitin-proteasome system, this compound offers a therapeutic strategy to eliminate TPX, a protein that is often overexpressed or hyperactivated in cancer and has been challenging to target with conventional inhibitors. This document outlines the in vivo characterization of this compound, including its efficacy in preclinical tumor models, its pharmacokinetic and pharmacodynamic properties, and detailed protocols for its evaluation.
Mechanism of Action
This compound is a proteolysis-targeting chimera (PROTAC) that simultaneously binds to TPX and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of TPX, marking it for subsequent degradation by the 26S proteasome. The catalytic nature of this process allows for the degradation of multiple TPX molecules by a single molecule of this compound.
In Vivo Efficacy Studies
The anti-tumor activity of this compound was evaluated in a patient-derived xenograft (PDX) mouse model of pancreatic cancer, which harbors a known activating mutation in the TPX signaling pathway.
Quantitative Data Summary
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Tumor Growth Inhibition (%) | N/A | 65% | 92% |
| Mean Tumor Volume at Day 21 (mm³) | 1250 ± 150 | 438 ± 95 | 100 ± 45 |
| Body Weight Change (%) | +2.5% | -1.8% | -4.5% |
| TPX Degradation in Tumor (%) | 0% | 78% | 95% |
Table 1: Summary of In Vivo Efficacy of this compound in a Pancreatic Cancer PDX Model
Experimental Protocol: Xenograft Tumor Model
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneous implantation of 5 mm³ tumor fragments from a TPX-mutant pancreatic PDX model into the right flank of each mouse.
-
Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into three groups (n=10 per group): Vehicle control, this compound (10 mg/kg), and this compound (30 mg/kg).
-
Dosing: this compound was formulated in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Dosing was performed via oral gavage once daily for 21 days.
-
Monitoring: Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Body weight was recorded twice weekly as a measure of toxicity.
-
Endpoint: At day 21, animals were euthanized, and tumors were harvested for pharmacodynamic analysis.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
A single-dose PK/PD study was conducted in healthy BALB/c mice to characterize the exposure and target degradation profile of this compound.
Quantitative Data Summary
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Oral | 30 | 1250 | 2 | 8750 | 6.8 |
| IV | 5 | 2100 | 0.25 | 4200 | 5.5 |
Table 2: Pharmacokinetic Parameters of this compound
| Time Point | Spleen TPX Level (% of Control) |
| 0 h | 100% |
| 2 h | 45% |
| 8 h | 15% |
| 24 h | 25% |
| 48 h | 60% |
| 72 h | 90% |
Table 3: Pharmacodynamic Profile of TPX Degradation in Spleen
Experimental Protocol: PK/PD Study
-
Animals: Male BALB/c mice (8 weeks old).
-
Dosing: A single oral dose of 30 mg/kg this compound was administered. For the IV arm, a single 5 mg/kg dose was administered via tail vein injection.
-
Sample Collection: Blood samples were collected at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Spleens were collected at 0, 2, 8, 24, 48, and 72 hours.
-
Bioanalysis: Plasma concentrations of this compound were determined by LC-MS/MS.
-
Pharmacodynamic Analysis: Spleen lysates were prepared, and TPX protein levels were quantified by Western blot, with band intensities normalized to a loading control (e.g., GAPDH).
Targeted Signaling Pathway
This compound targets the TPX kinase, a critical node in a pro-survival signaling pathway. Degradation of TPX leads to the inhibition of downstream effectors, ultimately resulting in cell cycle arrest and apoptosis in cancer cells dependent on this pathway.
Selectivity Profile of XY-06-007: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
XY-06-007 is a highly selective and potent "Bump & Hole" TAG Degrader designed for the targeted degradation of proteins of interest (POIs) fused to the Brd4BD1 L94V variant tag. As a heterobifunctional molecule, this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase to the tagged protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This technical guide provides an in-depth overview of the selectivity profile of this compound, the experimental protocols used to assess its specificity, and the underlying signaling pathways.
Core Mechanism of Action
This compound is a key component of the dTAG system, a powerful chemical biology tool for inducing rapid and specific protein degradation.[2] The molecule itself is comprised of a ligand that selectively binds to the mutated bromodomain 1 (BD1) of Brd4 (L94V), known as the "hole," and a ligand for the CRBN E3 ligase, connected by a chemical linker.[1] This dual-binding capacity facilitates the formation of a ternary complex between the Brd4BD1 L94V-tagged protein and CRBN, thereby hijacking the cell's natural protein disposal machinery to eliminate the target protein.[2][3]
The "Bump & Hole" strategy is crucial for the high selectivity of this compound. The mutation in the Brd4 bromodomain (L94V) creates a "hole" that accommodates a corresponding "bump" on the this compound molecule, ensuring a high-affinity interaction with the tagged protein while minimizing binding to the wild-type Brd4 and other bromodomain-containing proteins across the proteome.[1]
Signaling Pathway and Experimental Workflow
The targeted degradation initiated by this compound follows a precise signaling cascade and can be monitored through a systematic experimental workflow.
Signaling Pathway of this compound-Mediated Degradation
Caption: Signaling pathway of this compound-mediated protein degradation.
General Experimental Workflow for Assessing Selectivity
References
Methodological & Application
Application Notes and Protocols for XY-06-007 in Cell Culture Experiments
It is not possible to provide application notes and protocols for "XY-06-007" as this identifier does not correspond to a known and publicly documented molecule or compound in the scientific literature based on the conducted search.
Extensive searches for "this compound" did not yield any specific information regarding a chemical compound with this designation being used in cell culture experiments or any other scientific context. The search results were broad and unrelated to a specific molecule for research purposes.
Therefore, without any information on the nature of "this compound," its biological target, mechanism of action, or physicochemical properties, it is impossible to generate the requested detailed application notes, protocols, data tables, and signaling pathway diagrams.
To proceed, please provide the correct and full chemical name, CAS number, or any other specific identifier for the molecule of interest.
Once a specific and identifiable compound is provided, the following information could be researched and compiled to generate the requested content:
-
Introduction to the Molecule: Its chemical structure, class of compounds it belongs to, and its known or putative biological target.
-
Mechanism of Action: A detailed description of how the molecule exerts its effects at a cellular and molecular level.
-
Applications in Cell Culture: The specific research areas and experimental questions that can be addressed using this compound.
-
Quantitative Data Summary: A table summarizing key quantitative parameters from published studies, such as:
-
IC50/EC50 values in various cell lines.
-
Optimal concentration ranges for specific effects.
-
Time-course data for observed cellular responses.
-
-
Experimental Protocols: Detailed, step-by-step protocols for common cell culture-based assays involving the molecule, including but not limited to:
-
Cell Viability and Cytotoxicity Assays (e.g., MTT, CellTiter-Glo).
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays).
-
Western Blotting to analyze protein expression changes.
-
Quantitative PCR (qPCR) to analyze gene expression changes.
-
Immunofluorescence to visualize cellular localization of target proteins.
-
-
Signaling Pathway Diagrams: Graphviz diagrams illustrating the signaling pathways modulated by the compound.
-
Experimental Workflow Diagrams: Graphviz diagrams outlining the overall experimental process.
Researchers, scientists, and drug development professionals are advised to ensure they have the correct identifier for any compound they intend to use in their experiments to access accurate and reliable information for their study design and execution.
Determining the Optimal Concentration of XY-06-007 for Half-Maximal Degradation (DC50) of Brd4BD1 L94V
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for determining the half-maximal degradation concentration (DC50) of XY-06-007, a "Bump & Hole" Proteolysis Targeting Chimera (PROTAC). This compound selectively induces the degradation of the Brd4BD1 L94V mutant protein by recruiting it to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] The protocols herein detail two common methodologies for quantifying protein degradation: traditional Western blotting and a high-throughput luminescence-based assay (HiBiT). Adherence to these protocols will enable researchers to accurately characterize the potency of this compound in a cellular context.
Introduction to this compound
This compound is a heterobifunctional degrader designed to exploit the cell's ubiquitin-proteasome system to induce the degradation of a specifically mutated form of the BRD4 protein, Brd4BD1 L94V.[1][2] It is comprised of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another that specifically recognizes the L94V mutant of the first bromodomain (BD1) of BRD4.[1][2] This "bump-and-hole" strategy allows for high selectivity for the mutant protein over its wild-type counterpart.[1] By inducing the proximity of Brd4BD1 L94V and CRBN, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[1][3] Determining the DC50 is a critical step in evaluating the efficacy of PROTACs like this compound.[4]
Signaling Pathway of this compound
The mechanism of action for this compound involves hijacking the ubiquitin-proteasome pathway. The PROTAC facilitates the formation of a ternary complex between the target protein (Brd4BD1 L94V) and the E3 ubiquitin ligase (CRBN). This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
References
Application Notes and Protocols: In Vivo Dosing and Administration of Degrader-X
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Degrader-X is a novel heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the bromodomain-containing protein 4 (BRD4). By hijacking the body's natural ubiquitin-proteasome system, Degrader-X offers a potential therapeutic strategy for diseases driven by BRD4 overexpression, such as certain cancers. These application notes provide a comprehensive guide for researchers on the in vivo dosing and administration of Degrader-X in preclinical animal models.
Physicochemical Properties
| Property | Value |
| Molecular Weight | 789.9 g/mol |
| Purity | >99% (HPLC) |
| Solubility | Soluble in DMSO (>50 mg/mL), Ethanol (<5 mg/mL) |
| Storage | Store at -20°C, protect from light |
In Vivo Dosing and Administration
Formulation Protocol
For in vivo administration, a fresh suspension of Degrader-X should be prepared on each day of dosing.
Materials:
-
Degrader-X powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
Protocol:
-
Weigh the required amount of Degrader-X powder.
-
Dissolve Degrader-X in DMSO to create a stock solution.
-
In a separate tube, prepare the vehicle by mixing PEG300, Tween 80, and Saline in a 40:5:55 ratio.
-
Add the Degrader-X stock solution to the vehicle to achieve the final desired concentration. The final DMSO concentration should not exceed 5% of the total volume.
-
Vortex the final formulation thoroughly before administration to ensure a homogenous suspension.
Recommended Dosing in Preclinical Models
The following table summarizes recommended starting doses for in vivo efficacy studies in mouse models. Researchers should perform dose-ranging studies to determine the optimal dose for their specific model and experimental endpoint.
| Animal Model | Route of Administration | Dose Range (mg/kg) | Dosing Frequency | Vehicle |
| Xenograft Mice | Intraperitoneal (IP) | 25 - 100 | Once daily | 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline |
| Syngeneic Mice | Oral Gavage (PO) | 50 - 150 | Once daily | 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline |
Experimental Protocols
Pharmacokinetic (PK) Study Protocol
Objective: To determine the pharmacokinetic profile of Degrader-X in mice.
Workflow:
Application Notes and Protocols: Measuring the Efficacy of XY-06-007 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
XY-06-007 is a novel small molecule compound under investigation for its therapeutic potential. This document provides a detailed protocol for assessing the efficacy of this compound by measuring the degradation of its target protein, Target-X, and the impact on the downstream signaling Pathway-Y using Western blot analysis. This method is a fundamental technique for quantifying changes in protein levels in response to a therapeutic agent.
It is hypothesized that this compound functions as a targeted protein degrader, specifically a Proteolysis-Targeting Chimera (PROTAC). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] This targeted protein degradation (TPD) approach offers a powerful strategy for eliminating disease-causing proteins.[1]
This protocol will detail the steps for treating cells with this compound, preparing cell lysates, performing SDS-PAGE and Western blotting to measure the levels of Target-X and a key downstream phosphorylated protein in Pathway-Y, Phospho-Protein-Z.
Signaling Pathway and Experimental Workflow
The efficacy of this compound is evaluated by its ability to degrade Target-X, which in turn inhibits the phosphorylation of Protein-Z in the hypothetical Pathway-Y.
Caption: Mechanism of this compound and its effect on the downstream Pathway-Y.
The experimental workflow to assess the efficacy of this compound is outlined below.
Caption: Western Blot experimental workflow for assessing this compound efficacy.
Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate cancer cell line expressing Target-X (e.g., HeLa, MCF-7)
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-20%)
-
Transfer Buffer: Towbin buffer
-
Membrane: PVDF or nitrocellulose membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary Antibodies:
-
Rabbit anti-Target-X
-
Rabbit anti-Phospho-Protein-Z
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20)
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Cell Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time point (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Control: Include a vehicle control (DMSO) for all experiments.
Western Blot Protocol
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane into a precast polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To probe for another protein on the same membrane, strip the membrane using a mild stripping buffer and repeat the blocking and antibody incubation steps with the next primary antibody. It is recommended to probe for the loading control last.
-
Data Presentation
The results of the Western blot analysis should be quantified by densitometry using image analysis software (e.g., ImageJ). The protein levels should be normalized to the loading control (β-actin). The data can be presented in the following tables:
Table 1: Dose-Response of this compound on Target-X and p-Protein-Z Levels
| This compound (nM) | Normalized Target-X Level (arbitrary units) | Normalized p-Protein-Z Level (arbitrary units) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
Table 2: Time-Course of this compound on Target-X and p-Protein-Z Levels (at 100 nM)
| Time (hours) | Normalized Target-X Level (arbitrary units) | Normalized p-Protein-Z Level (arbitrary units) |
| 0 | 1.00 | 1.00 |
| 2 | ||
| 4 | ||
| 8 | ||
| 16 | ||
| 24 |
These tables will allow for a clear and concise presentation of the efficacy of this compound in degrading Target-X and inhibiting its downstream signaling. The results can be further visualized using bar graphs to illustrate the dose- and time-dependent effects of the compound.
References
Application Notes and Protocols for Mass Spectrometry Analysis of XY-06-007 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
XY-06-007 is a potent and selective "Bump & Hole" Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of proteins tagged with the BRD4BD1 L94V variant.[1][2][3] This molecule hijacks the cell's natural ubiquitin-proteasome system by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the tagged protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] Mass spectrometry-based proteomics is an indispensable tool for characterizing the activity and specificity of PROTACs like this compound, enabling the precise quantification of target protein degradation and assessment of off-target effects on a proteome-wide scale.[4]
These application notes provide detailed protocols for the quantitative proteomic analysis of cells treated with this compound, offering guidance on experimental design, sample preparation, mass spectrometry data acquisition, and analysis.
Key Characteristics of this compound:
| Property | Value | Reference |
| Mechanism of Action | Selective degrader of BRD4BD1 L94V-tagged proteins via CRBN E3 ligase recruitment | [1][2][3] |
| DC50 (6 hours) | 10 nM | [1][5] |
| Molecular Weight | 809.28 g/mol | [2] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for mass spectrometry analysis.
Caption: Mechanism of action of this compound.
Caption: General workflow for proteomic analysis.
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Analysis using Isobaric Labeling (TMT/iTRAQ)
This protocol is designed to determine the optimal concentration (DC50) and time-course of degradation for this compound.
1. Cell Culture and Treatment:
-
Culture cells expressing the BRD4BD1 L94V-tagged protein of interest to ~80% confluency.
-
For dose-response experiments, treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 50, 100, 500 nM) for a fixed time (e.g., 6 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 50 nM) for various durations (e.g., 0, 1, 3, 6, 12, 24 hours).
-
Include a vehicle control (DMSO) for all experiments.
-
Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation. Store pellets at -80°C.
2. Protein Extraction and Digestion:
-
Lyse cell pellets in a buffer containing a strong denaturant (e.g., 8 M urea), protease, and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Dilute the urea concentration to <2 M and digest proteins with trypsin overnight at 37°C.
3. Peptide Labeling (TMT/iTRAQ):
-
Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Label an equal amount of peptides from each condition with the respective isobaric tags according to the manufacturer's protocol.
-
Quench the labeling reaction and pool the labeled samples.
4. LC-MS/MS Analysis:
-
Fractionate the pooled, labeled peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Use a data-dependent acquisition (DDA) method, selecting the top N most intense precursor ions for HCD fragmentation.
5. Data Analysis:
-
Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the MS/MS spectra against a relevant protein database to identify peptides and proteins.
-
Quantify the reporter ion intensities to determine the relative abundance of each protein across the different treatment conditions.
-
Normalize the data and perform statistical analysis to identify significantly regulated proteins.
Protocol 2: Global Proteome Off-Target Analysis using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol is designed to assess the selectivity of this compound across the entire proteome.
1. SILAC Labeling and Cell Culture:
-
Adapt two populations of cells to grow in "light" (normal arginine and lysine) and "heavy" (13C6-arginine and 13C6,15N2-lysine) SILAC media for at least five cell doublings to ensure complete incorporation of the heavy amino acids.
-
Plate "light" and "heavy" labeled cells and allow them to adhere.
2. This compound Treatment:
-
Treat the "heavy" labeled cells with a specific concentration of this compound (e.g., 100 nM for 24 hours) and the "light" labeled cells with vehicle (DMSO).
3. Sample Preparation and Analysis:
-
Harvest and lyse the "light" and "heavy" cell populations separately.
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Digest the combined protein sample with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
4. Data Analysis:
-
Process the raw data using software that supports SILAC quantification (e.g., MaxQuant).
-
Calculate the heavy/light (H/L) ratio for each identified protein.
-
A significant decrease in the H/L ratio for a protein indicates degradation upon this compound treatment.
-
The target protein should show a strong decrease in its H/L ratio, while off-target proteins will ideally show no significant change.
Data Presentation
The following tables represent hypothetical quantitative data obtained from the experiments described above.
Table 1: Dose-Response of Target Protein Degradation by this compound (6-hour treatment)
| This compound Conc. (nM) | Target Protein Abundance (Relative to Vehicle) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 10 | 0.52 |
| 50 | 0.21 |
| 100 | 0.15 |
| 500 | 0.12 |
Table 2: Time-Course of Target Protein Degradation by this compound (50 nM)
| Time (hours) | Target Protein Abundance (Relative to Time 0) |
| 0 | 1.00 |
| 1 | 0.78 |
| 3 | 0.45 |
| 6 | 0.22 |
| 12 | 0.18 |
| 24 | 0.16 |
Table 3: SILAC-based Proteome-wide Selectivity of this compound (100 nM, 24 hours)
| Protein | Gene Name | H/L Ratio | Log2(H/L Ratio) | Description |
| Tagged Protein of Interest | POI_BRD4BD1L94V | 0.15 | -2.74 | Intended Target |
| Protein A | GENEA | 0.98 | -0.03 | Off-target |
| Protein B | GENEB | 1.02 | 0.03 | Off-target |
| Protein C | GENEC | 0.95 | -0.07 | Off-target |
| Wild-type BRD4 | BRD4 | 1.01 | 0.01 | Endogenous, untagged |
Logical Relationship Diagram
Caption: Logical flow of experimental design to outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Protein Degradation Drugs Characterization Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Shotgun proteomics : methods and protocols - Catalog - UW-Madison Libraries [search.library.wisc.edu]
- 4. Shotgun proteomics - Wikipedia [en.wikipedia.org]
- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
Application Notes and Protocols for Brd4BD1 L94V Fusion Proteins in XY-06-007 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful strategy in drug discovery, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. The "bump-and-hole" approach is a sophisticated method to engineer selectivity in protein degradation. This strategy involves creating a mutant protein with a "hole" and a degrader molecule with a corresponding "bump," ensuring that the degrader selectively binds to the mutant protein and not its wild-type counterpart.
This document provides detailed application notes and protocols for the creation and use of Brd4BD1 L94V fusion proteins in conjunction with the selective degrader XY-06-007. The L94V mutation in the first bromodomain (BD1) of BRD4 creates a hydrophobic pocket (the "hole") that is specifically recognized by a modified JQ1 derivative within the this compound molecule (the "bump"). This compound is a heterobifunctional degrader that recruits the E3 ubiquitin ligase cereblon (CRBN) to the Brd4BD1 L94V fusion protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This system provides a highly selective method for degrading a protein of interest (POI) that has been fused to the Brd4BD1 L94V tag.
Data Presentation
The following table summarizes key quantitative data for the this compound degrader and its interaction with the Brd4BD1 L94V tag. This data highlights the potency and selectivity of the system.
| Parameter | Value | Description | Reference |
| This compound DC50 | 10 nM | The concentration of this compound required to degrade 50% of the Brd4BD1 L94V fusion protein after 6 hours of treatment. | [1] |
| Selectivity | Highly selective for Brd4BD1 L94V over wild-type BRD4. | This compound is designed to specifically bind to the L94V mutant, with minimal binding to the wild-type BRD4 protein. | [1][2] |
| Mechanism of Action | Ternary complex formation with CRBN E3 ligase and Brd4BD1 L94V-tagged protein. | This leads to ubiquitination and proteasomal degradation of the fusion protein. | [1] |
Experimental Protocols
Protocol 1: Creation of Brd4BD1 L94V Fusion Protein Expression Vector
This protocol describes the generation of a bacterial expression vector for a protein of interest (POI) fused to the Brd4BD1 L94V tag. A common approach is to use a pET-based vector with an N-terminal His-tag for purification.
1.1. Site-Directed Mutagenesis of Brd4BD1:
This sub-protocol details the introduction of the L94V mutation into a plasmid containing the wild-type Brd4BD1 sequence. The QuikChange™ site-directed mutagenesis method is a common and effective technique.
-
Primer Design: Design forward and reverse primers (typically 25-45 bases in length) containing the L94V mutation (Leucine, CTG -> Valine, GTG). The mutation should be in the middle of the primers with at least 10-15 complementary bases on either side. The melting temperature (Tm) of the primers should be ≥ 78°C.
-
PCR Reaction:
-
Set up a PCR reaction with a high-fidelity polymerase (e.g., PfuUltra).
-
Template: 5-50 ng of dsDNA plasmid containing wild-type Brd4BD1.
-
Primers: 125 ng of each forward and reverse primer.
-
dNTPs: 1 µl of dNTP mix (10 mM each).
-
Reaction Buffer: 5 µl of 10x reaction buffer.
-
Add high-fidelity polymerase and bring the final volume to 50 µl with nuclease-free water.
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 30 seconds.
-
12-18 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55°C for 1 minute.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final Extension: 68°C for 5 minutes.
-
-
DpnI Digestion: Add 1 µl of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour. This will digest the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells (e.g., DH5α).
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the L94V mutation by Sanger sequencing.
1.2. Cloning of POI and Brd4BD1 L94V into an Expression Vector:
-
Use standard molecular cloning techniques (e.g., restriction enzyme cloning or Gibson assembly) to insert your POI and the mutated Brd4BD1 L94V tag into a suitable bacterial expression vector, such as a modified pET28b vector. A common configuration is an N-terminal His6-tag followed by the POI and a C-terminal Brd4BD1 L94V tag.
Protocol 2: Expression and Purification of the His-tagged POI-Brd4BD1 L94V Fusion Protein
This protocol outlines the expression of the fusion protein in E. coli and its subsequent purification using nickel-affinity chromatography.
-
Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB medium (with the appropriate antibiotic) with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Verification: Analyze the purified protein by SDS-PAGE and Coomassie blue staining to assess its purity and size. Confirm the identity of the protein by Western blot using an anti-His-tag antibody or an antibody against the POI.
Protocol 3: Cellular Degradation Assay Using this compound
This protocol describes how to treat cells expressing the POI-Brd4BD1 L94V fusion protein with this compound and assess its degradation.
-
Cell Culture and Transfection/Transduction:
-
Culture a suitable mammalian cell line (e.g., HEK293T, HeLa) in the appropriate medium.
-
Transfect or transduce the cells with a mammalian expression vector encoding the POI-Brd4BD1 L94V fusion protein. It is advisable to also include a fluorescent reporter (e.g., GFP) either as a fusion or on the same plasmid to monitor transfection/transduction efficiency. For stable expression, generate a stable cell line.
-
-
Treatment with this compound:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound to the desired final concentrations in cell culture medium. A dose-response experiment is recommended, starting from low nanomolar concentrations (e.g., 1 nM) up to 1 µM. Include a DMSO-only vehicle control.
-
Treat the cells with the this compound dilutions for a specific period (e.g., 2, 4, 6, 8, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize the total protein amount for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the POI or a tag on the fusion protein (e.g., anti-His).
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the POI-Brd4BD1 L94V band to the intensity of the loading control band for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the concentration of this compound to determine the DC50 value.
-
Visualizations
Caption: Experimental workflow for creating and utilizing Brd4BD1 L94V fusion proteins.
Caption: Mechanism of this compound-induced degradation of Brd4BD1 L94V fusion proteins.
References
XY-06-007 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of XY-06-007, a potent and selective degrader of Brd4BD1 L94V fusion proteins. Included are its physicochemical properties, comprehensive instructions for the preparation of stock solutions, and an overview of its mechanism of action. These guidelines are intended to ensure accurate and reproducible experimental outcomes.
Introduction
This compound is a chemical probe used in targeted protein degradation studies. It functions as a "Bump & Hole" TAG Degrader, a strategy that allows for the selective degradation of proteins that have been tagged with a mutated bromodomain, Brd4BD1 L94V. This selectivity is achieved because this compound is a bifunctional molecule; it comprises a ligand for the Cereblon (CRBN) E3 ubiquitin ligase connected via a linker to a derivative of (+)-JQ1 that specifically binds to the L94V mutant of Brd4BD1. This binding event brings the tagged protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for accurate preparation of solutions and for understanding the compound's behavior in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 809.28 g/mol | [1][2] |
| Formula | C41H41ClN8O8 | [1] |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility (DMSO) | 100 mM / 80.93 mg/mL | [1][2] |
| CAS Number | 2757045-94-4 | [1] |
Signaling Pathway Diagram
The diagram below illustrates the mechanism of action of this compound in inducing the degradation of a target protein fused with the Brd4BD1 L94V tag.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for many cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound. Based on a molecular weight of 809.28 g/mol , the mass required for a 10 mM solution can be calculated. For example, to prepare 1 mL of a 10 mM stock solution, 8.09 mg of this compound is needed.
-
Weigh the this compound. Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO. Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, if you weighed 8.09 mg, you would add 1 mL of DMSO.
-
Dissolve the compound. Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Storage. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Stock Solution Preparation Workflow
The following diagram outlines the general workflow for preparing a stock solution of this compound.
Dilution Calculations for Stock Solutions
The following table provides pre-calculated volumes of DMSO required to prepare stock solutions of various concentrations from 1 mg, 5 mg, and 10 mg of this compound powder.[1]
| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 1.24 mL | 6.18 mL | 12.36 mL |
| 5 mM | 0.25 mL | 1.24 mL | 2.47 mL |
| 10 mM | 0.12 mL | 0.62 mL | 1.24 mL |
| 50 mM | 0.02 mL | 0.12 mL | 0.25 mL |
Safety Precautions
This compound is intended for laboratory research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for more detailed safety information.
References
Application Notes and Protocols: Lentiviral Transduction of Brd4BD1 L94V for XY-06-007 Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the lentiviral transduction of the Brd4BD1 L94V mutant into mammalian cells for the purpose of studying the effects of the selective degrader, XY-06-007. Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a promising therapeutic target in various cancers.[1][2] The development of resistance to BRD4 inhibitors is an ongoing challenge.[2][3][4][5] The "Bump & Hole" strategy, utilizing a mutated protein (the "hole") and a specifically designed compound (the "bump"), offers a novel approach to achieving selectivity and overcoming resistance. Here, we describe the use of this compound, a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the engineered Brd4BD1 L94V mutant.[1][6][7] These protocols will guide researchers in establishing a cellular model system to investigate the efficacy, selectivity, and mechanism of action of this compound.
Introduction
BRD4 plays a critical role in transcriptional regulation by binding to acetylated histones and recruiting transcriptional machinery.[1][3] Its dysregulation is implicated in numerous diseases, particularly cancer. Small molecule inhibitors targeting the bromodomains of BRD4 have shown therapeutic promise.[3] However, acquired resistance can limit their clinical efficacy.[3][4]
The compound this compound is a "Bump & Hole" PROTAC degrader.[7] It is composed of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN), a linker, and a modified JQ1 analogue that specifically recognizes the L94V mutation within the first bromodomain (BD1) of BRD4.[7] This engineered mutation creates a "hole" that accommodates the "bump" on the this compound molecule, allowing for highly selective binding to the mutant BRD4 over the wild-type protein.[1][7] Upon binding, this compound induces the formation of a ternary complex between the Brd4BD1 L94V mutant and CRBN, leading to ubiquitination and subsequent proteasomal degradation of the mutant protein.[7]
This application note provides a comprehensive guide for researchers to effectively use lentiviral transduction to express Brd4BD1 L94V in target cells and subsequently perform experiments with this compound to characterize its degradation activity and functional consequences.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Selective PROTAC Degrader of Brd4BD1 L94V | [1][6][7] |
| Target | Brd4BD1 L94V | [1][6][7] |
| E3 Ligase Ligand | Cereblon (CRBN) | [7] |
| DC50 (6h) | 10 nM | [6][7] |
| Half-life (T1/2) | < 43.2 min | [7] |
| Suitability | In vitro and in vivo studies | [6][7] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Lentivirus Production for Brd4BD1 L94V Expression
This protocol describes the generation of lentiviral particles containing the Brd4BD1 L94V mutant gene.
Materials:
-
HEK293T cells
-
DMEM, high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 3000, PEI)
-
Lentiviral transfer plasmid encoding Brd4BD1 L94V with a selection marker (e.g., puromycin resistance)
-
Lentiviral packaging plasmids (e.g., psPAX2)
-
Lentiviral envelope plasmid (e.g., pMD2.G)
-
0.45 µm syringe filters
-
10 cm tissue culture dishes
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10^6 HEK293T cells in a 10 cm dish. Cells should be approximately 70-80% confluent at the time of transfection.[8]
-
Plasmid DNA Preparation: In separate sterile tubes, prepare the DNA mixture in Opti-MEM. For a 10 cm dish, use:
-
Transfer plasmid (Brd4BD1 L94V): 10 µg
-
Packaging plasmid (psPAX2): 7.5 µg
-
Envelope plasmid (pMD2.G): 2.5 µg
-
-
Transfection Complex Formation:
-
Dilute the transfection reagent in a separate tube with Opti-MEM according to the manufacturer's instructions.
-
Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
-
Transfection: Add the transfection complex dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Media Change: After 12-16 hours, carefully remove the transfection medium and replace it with 10 mL of fresh complete DMEM.
-
Virus Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Add 10 mL of fresh complete DMEM to the cells and return them to the incubator.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
-
Virus Filtration and Storage:
-
Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet any cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Aliquot the viral supernatant and store at -80°C.
-
Protocol 2: Lentiviral Transduction of Target Cells
This protocol details the procedure for transducing target cells to create a stable cell line expressing Brd4BD1 L94V.
Materials:
-
Target cells (e.g., cancer cell line of interest)
-
Complete growth medium for target cells
-
Lentiviral supernatant containing the Brd4BD1 L94V construct
-
Polybrene (hexadimethrine bromide)
-
Puromycin (or other appropriate selection antibiotic)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transduction, seed 2 x 10^5 target cells per well in a 6-well plate.
-
Transduction:
-
On the day of transduction, thaw the lentiviral supernatant.
-
Prepare transduction medium by adding Polybrene to the complete growth medium to a final concentration of 8 µg/mL. Polybrene enhances transduction efficiency.
-
Remove the medium from the cells and add 1 mL of the transduction medium containing the desired amount of lentivirus (determine the optimal multiplicity of infection (MOI) for your cell line).
-
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Media Change: After 24 hours, remove the virus-containing medium and replace it with 2 mL of fresh complete growth medium.
-
Antibiotic Selection: 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the medium. The optimal concentration should be determined beforehand with a kill curve for your specific cell line.
-
Expansion: Continue to culture the cells in the presence of the selection antibiotic, changing the medium every 2-3 days. Expand the surviving, resistant cells to establish a stable Brd4BD1 L94V-expressing cell line.
-
Validation: Confirm the expression of Brd4BD1 L94V via Western blot or qPCR.
Protocol 3: this compound Treatment and Western Blot Analysis
This protocol is for assessing the degradation of Brd4BD1 L94V upon treatment with this compound.
Materials:
-
Stable Brd4BD1 L94V-expressing cells and wild-type control cells
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed both wild-type and Brd4BD1 L94V-expressing cells in 6-well plates.
-
The next day, treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or DMSO as a vehicle control for the desired time points (e.g., 2, 4, 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis: Quantify the band intensities to determine the extent of BRD4 degradation in the this compound-treated samples compared to the vehicle control.
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of this compound to Brd4BD1 L94V in a cellular context.[9][10][11][12][13] Ligand binding stabilizes the target protein, increasing its melting temperature.[9][10]
Materials:
-
Brd4BD1 L94V-expressing cells
-
This compound
-
DMSO
-
PBS
-
PCR tubes
-
Thermal cycler
-
Western blotting reagents (as in Protocol 3)
Procedure:
-
Cell Treatment:
-
Treat Brd4BD1 L94V-expressing cells with the desired concentration of this compound or DMSO for 1-2 hours.
-
-
Cell Harvest: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS.
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler.[10] Include an unheated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thawing.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatant and analyze the amount of soluble BRD4 at each temperature by Western blotting as described in Protocol 3.
-
-
Analysis: Plot the amount of soluble BRD4 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.
Protocol 5: Cell Viability Assay
This protocol measures the effect of this compound-induced degradation of Brd4BD1 L94V on cell proliferation and viability.
Materials:
-
Stable Brd4BD1 L94V-expressing cells and wild-type control cells
-
This compound
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration to determine the IC50 value. Compare the IC50 values between the Brd4BD1 L94V-expressing cells and the wild-type cells to assess the selective effect of the compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Resistance to BET inhibitors in lung adenocarcinoma is mediated through casein kinase 2 phosphorylation of BRD4 - UBC Library Open Collections [open.library.ubc.ca]
- 3. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to BET inhibitors in lung adenocarcinoma is mediated by casein kinase phosphorylation of BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DUB3 promotes BET inhibitor resistance and cancer progression through deubiquitinating BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 8. This compound | PROTAC BRD4BD1L94V降解剂 | MCE [medchemexpress.cn]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The use of the cellular thermal shift assay for the detection of intracellular beta-site amyloid precursor protein cleaving enzyme-1 ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: XY-06-007 Degradation Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with XY-06-007. Our aim is to help you navigate potential challenges during your degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective "Bump & Hole" TAG Degrader. It is designed to target and degrade proteins that have been tagged with a specific mutant bromodomain, Brd4BD1 L94V. Its mechanism of action involves the formation of a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN) and the Brd4BD1 L94V-tagged protein of interest. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C. As with many small molecules, exposure to light, humidity, and extreme temperatures can lead to degradation.[2] It is crucial to maintain proper storage conditions to ensure the integrity and activity of the compound.
Q3: In what solvent should I dissolve this compound?
This compound is soluble in DMSO at a concentration of up to 100 mM (80.93 mg/mL). For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
Q4: What are the key parameters to monitor during a degradation experiment?
Successful degradation experiments require monitoring several parameters. These include the physical and chemical properties of the compound, such as its appearance and solubility, as well as its potency in degrading the target protein.[3][4] It is also important to assess the level of the target protein over time using techniques like Western blotting or mass spectrometry.
Troubleshooting Guide
This guide addresses common issues that may arise during this compound degradation experiments.
| Issue | Potential Cause | Recommended Solution |
| No or low degradation of the target protein. | 1. Inactive this compound: The compound may have degraded due to improper storage or handling. | 1. Confirm proper storage at -20°C and minimize freeze-thaw cycles. Prepare fresh stock solutions. Perform a quality control check of the compound if possible. |
| 2. Incorrect concentration: The concentration of this compound may be too low to effectively induce degradation. | 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and target protein. The reported DC50 is 10 nM, but this can vary. | |
| 3. Cell line issues: The cell line may not express sufficient levels of the CRBN E3 ligase or other components of the ubiquitin-proteasome system. | 3. Verify the expression of CRBN in your cell line. Consider using a different cell line known to have a functional ubiquitin-proteasome system. | |
| 4. Target protein characteristics: The target protein may be highly stable or its ubiquitination sites may be inaccessible. | 4. Review the literature for information on the stability of your target protein. Consider alternative tagging strategies if possible. | |
| Inconsistent results between experiments. | 1. Variability in experimental conditions: Inconsistent cell density, passage number, or treatment times can lead to variable results. | 1. Standardize your experimental protocol. Ensure consistent cell seeding density, use cells within a defined passage number range, and maintain precise timing for all treatments. |
| 2. Pipetting errors: Inaccurate pipetting of this compound or other reagents can introduce significant variability. | 2. Calibrate your pipettes regularly. Use appropriate pipetting techniques to ensure accuracy and precision. | |
| 3. Inconsistent analytical methods: Changes in analytical techniques or reagents can affect the outcome. | 3. Use a validated and consistent analytical method (e.g., Western blot protocol, antibody lots) throughout your experiments.[3] | |
| Observed cell toxicity. | 1. High concentration of this compound: Excessive concentrations of the degrader may lead to off-target effects and cytotoxicity. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line. Use the lowest effective concentration for degradation. |
| 2. Off-target effects: While this compound is highly selective, off-target effects can occur at high concentrations. | 2. If toxicity is observed at concentrations required for degradation, consider exploring other degraders or experimental approaches. | |
| Precipitation of this compound in cell culture medium. | 1. Poor solubility: The final concentration of DMSO in the cell culture medium may be too high, or the concentration of this compound may exceed its solubility limit in the aqueous environment. | 1. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%). Prepare working solutions by diluting the DMSO stock in pre-warmed medium and mix thoroughly. |
Experimental Protocols
General Protocol for In-Cell Protein Degradation
-
Cell Seeding: Plate your cells expressing the Brd4BD1 L94V-tagged protein of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Normalize the protein lysates and analyze the levels of the target protein by Western blotting using a specific antibody against the protein of interest or the tag. An antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
Forced Degradation (Stress Testing) Protocol
To assess the stability of this compound, forced degradation studies can be performed. This involves exposing the compound to various stress conditions to identify potential degradation pathways.
| Stress Condition | Typical Protocol |
| Acidic Hydrolysis | Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours. |
| Basic Hydrolysis | Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours. |
| Oxidative Degradation | Incubate a solution of this compound with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Heat a solid sample of this compound at a high temperature (e.g., 100°C) for a specified period.[5] |
| Photostability | Expose a solution of this compound to a light source (e.g., UV lamp) according to ICH Q1B guidelines. |
After exposure to these conditions, the samples should be analyzed by a stability-indicating method, such as HPLC, to quantify the remaining amount of this compound and detect any degradation products.
Visualizations
Caption: Mechanism of action of this compound.
References
Technical Support Center: Optimizing XY-06-007 Treatment Time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment time of the targeted protein degrader, XY-06-007, to achieve maximum degradation of its target protein.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a heterobifunctional degrader, specifically a Proteolysis-Targeting Chimera (PROTAC). It is designed to induce the degradation of a specific protein of interest (POI) by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway.[1][2][3] One end of this compound binds to the POI, while the other end recruits an E3 ubiquitin ligase. This proximity forces the ubiquitination of the POI, marking it for degradation by the proteasome.[3] Because this process is catalytic, a single molecule of this compound can lead to the degradation of multiple POI molecules.[1][4]
Q2: Why is optimizing treatment time crucial for experiments with this compound?
A2: Optimizing the treatment time for this compound is critical for several reasons. Shorter treatment times, typically less than six hours, are often used to identify the direct targets of PROTAC-induced degradation and minimize downstream, secondary effects.[5] Conversely, longer treatment times may be necessary to achieve maximal degradation, but can also lead to off-target effects or cellular compensation mechanisms. Determining the optimal time point ensures robust and specific degradation of the target protein, leading to more reliable and reproducible experimental outcomes.
Q3: What are the initial recommended concentration and time ranges to test for this compound?
A3: For initial experiments, it is recommended to perform a time-course experiment with a concentration of this compound that is known to be effective (e.g., based on initial dose-response curves). A broad time range is suggested to capture the full degradation profile. A typical starting point would be to treat cells for 0, 2, 4, 8, 16, and 24 hours. The concentration should be determined empirically, but many PROTACs show efficacy in the low nanomolar to micromolar range.[3]
Troubleshooting Guide
Problem 1: Suboptimal or no degradation of the target protein is observed.
-
Possible Cause: The treatment time is too short for effective degradation to occur.
-
Suggested Solution: Extend the treatment time. Perform a time-course experiment up to 48 or 72 hours to determine if degradation occurs at later time points. It is also important to confirm that the chosen concentration of this compound is adequate.
-
Possible Cause: The target protein has a slow turnover rate.
-
Suggested Solution: For proteins with long half-lives, longer incubation times with this compound will be necessary to observe significant degradation. Consider measuring the basal turnover rate of your protein of interest using a protein synthesis inhibitor like cycloheximide.
-
Possible Cause: Issues with the experimental system (e.g., cell line, passage number).
-
Suggested Solution: Ensure the cell line expresses both the target protein and the necessary E3 ligase components. Use low-passage number cells, as cellular machinery can change with extensive passaging.
Problem 2: The degradation of the target protein is transient, with levels recovering at later time points.
-
Possible Cause: Cellular compensation mechanisms, such as the upregulation of gene transcription for the target protein.
-
Suggested Solution: Perform a shorter time-course experiment to identify the time of maximum degradation before the compensatory mechanisms are initiated. For mechanistic studies, this earlier time point may be more informative.
-
Possible Cause: The degrader molecule is being metabolized or cleared from the cells.
-
Suggested Solution: A washout experiment can help determine the duration of the degradation effect. If the degrader is rapidly cleared, continuous exposure may be necessary for sustained degradation.
Problem 3: Significant off-target effects or cellular toxicity are observed.
-
Possible Cause: The treatment time is too long, leading to the accumulation of secondary effects.
-
Suggested Solution: Reduce the treatment time to the minimum duration required for significant target degradation.[5] It is also advisable to test lower concentrations of this compound.
-
Possible Cause: The observed toxicity is a direct consequence of target protein degradation.
-
Suggested Solution: This suggests that the target protein is essential for cell viability. Shorter treatment times may allow for the study of more immediate effects of protein loss before widespread toxicity occurs.
Data Presentation
Table 1: Example Time-Course Experiment for this compound Treatment
| Treatment Time (hours) | Target Protein Level (% of Control) |
| 0 | 100 |
| 2 | 85 |
| 4 | 50 |
| 8 | 20 |
| 16 | 15 |
| 24 | 10 |
Table 2: Example Washout Experiment for this compound Treatment
| Time After Washout (hours) | Target Protein Level (% of Control) |
| 0 | 10 |
| 4 | 25 |
| 8 | 50 |
| 12 | 75 |
| 24 | 95 |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Treatment Time
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration.
-
Treatment: Add the this compound-containing medium to the cells. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Analyze the protein levels of the target protein and a loading control (e.g., GAPDH, β-actin) by Western blotting.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Express the results as a percentage of the vehicle-treated control.
Protocol 2: Washout Experiment to Assess Duration of Degradation
-
Cell Seeding and Treatment: Seed and treat cells with this compound for the optimal time determined in the time-course experiment to achieve maximum degradation.
-
Washout: After the treatment period, remove the medium containing this compound. Wash the cells twice with warm PBS to remove any residual compound.
-
Fresh Medium: Add fresh, compound-free medium to the cells.
-
Incubation: Incubate the cells for various time points post-washout (e.g., 0, 4, 8, 12, 24 hours).
-
Cell Lysis and Analysis: At each time point, lyse the cells and analyze the target protein levels by Western blotting as described in Protocol 1.
-
Data Analysis: Quantify the recovery of the target protein over time.
Visualizations
Caption: Mechanism of this compound-mediated protein degradation.
Caption: Workflow for optimizing this compound treatment time.
Caption: Decision tree for troubleshooting suboptimal degradation.
References
- 1. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. njbio.com [njbio.com]
- 4. youtube.com [youtube.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Why is XY-06-007 not degrading my target protein?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using XY-06-007 to induce targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly selective and potent "Bump & Hole" Proteolysis Targeting Chimera (PROTAC).[1] It is designed to specifically induce the degradation of the BRD4BD1 L94V fusion protein. It functions as a heterobifunctional molecule: one end binds to the BRD4BD1 L94V protein, and the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][3]
Q2: What is the expected outcome of a successful this compound experiment?
A successful experiment will show a significant reduction in the levels of the target protein, BRD4BD1 L94V, in a dose- and time-dependent manner. This is typically observed as a decrease in the corresponding band intensity on a Western blot.
Q3: What are the key parameters to consider when designing an experiment with this compound?
Key parameters include the concentration of this compound, the treatment duration, and the specific cell line being used. It is crucial to ensure that the cell line expresses both the BRD4BD1 L94V fusion protein and the CRBN E3 ligase.
Troubleshooting Guide: Why is this compound Not Degrading My Target Protein?
If you are not observing the expected degradation of your target protein, consider the following potential issues and troubleshooting steps.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting failed this compound experiments.
1. Verify Compound Integrity and Handling
-
Problem: The this compound compound may be degraded or improperly prepared.
-
Troubleshooting:
-
Storage: Ensure this compound has been stored correctly at -20°C.[1]
-
Solubility: this compound is soluble in DMSO up to 100 mM.[1] Prepare fresh stock solutions in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles of the stock solution.
-
Working Concentration: Dilute the stock solution in your cell culture medium immediately before use. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
2. Assess Cellular System
-
Problem: The cells may not be viable or suitable for the experiment.
-
Troubleshooting:
-
Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the cells are healthy after treatment with this compound. High concentrations of the compound or DMSO can be toxic.
-
Correct Cell Line: Confirm you are using a cell line that has been engineered to express the BRD4BD1 L94V fusion protein. This compound is highly selective for this mutant and will not degrade wild-type BRD4.[1]
-
3. Confirm Target and E3 Ligase Expression
-
Problem: The target protein or the necessary E3 ligase may not be present at sufficient levels.
-
Troubleshooting:
-
Target Expression: Verify the expression of the BRD4BD1 L94V fusion protein in your cell line using Western blotting. If expression is low, you may need to use a different clone or optimize expression conditions.
-
CRBN Expression: Confirm that your cell line expresses Cereblon (CRBN), the E3 ligase recruited by this compound.[1] CRBN expression levels can vary between cell lines, and low expression can limit the efficiency of degradation.[4] Western blotting can be used to check CRBN levels.
-
4. Investigate Ternary Complex Formation
-
Problem: this compound may not be effectively forming the ternary complex between the target protein and the E3 ligase.
-
Troubleshooting:
-
Co-immunoprecipitation (Co-IP): Perform a Co-IP experiment to determine if the ternary complex is forming. In this assay, you would pull down the BRD4BD1 L94V protein and then blot for the presence of CRBN, or vice versa. An increased association in the presence of this compound indicates ternary complex formation. To prevent degradation of the target during this experiment, it is recommended to co-treat the cells with a proteasome inhibitor like MG132.[5]
-
5. Evaluate Proteasome Function
-
Problem: The proteasome, the cellular machinery responsible for protein degradation, may be inhibited.
-
Troubleshooting:
-
Proteasome Inhibitor Control: If you are using other compounds in your experiment, ensure they do not inhibit the proteasome.
-
Positive Control for Degradation: As a positive control for proteasome-mediated degradation, you can treat your cells with a known proteasome inhibitor (e.g., MG132) alongside this compound. This should "rescue" the degradation of the target protein, leading to its accumulation compared to treatment with this compound alone.
-
6. Optimize Experimental Conditions
-
Problem: The concentration of this compound or the treatment duration may not be optimal.
-
Troubleshooting:
-
Dose-Response Curve: Perform a dose-response experiment by treating cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a fixed time (e.g., 6 or 24 hours). This will help determine the optimal concentration for degradation (DC50).
-
Time Course: Perform a time-course experiment by treating cells with a fixed concentration of this compound and harvesting them at different time points (e.g., 2, 4, 6, 12, 24 hours). This will reveal the kinetics of degradation.
-
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Notes |
| DC50 (6h) | 10 nM | Cell lines expressing BRD4BD1 L94V | The concentration of this compound required to degrade 50% of the target protein after 6 hours of treatment.[1] |
| Dmax | >90% | Varies by cell line and conditions | The maximum percentage of protein degradation achievable with this compound. |
| Solubility in DMSO | 100 mM | N/A | [1] |
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is for assessing the levels of the BRD4BD1 L94V fusion protein following treatment with this compound.
Workflow for Western Blotting
Caption: The general workflow for a Western blotting experiment to assess protein degradation.
Materials:
-
Cell line expressing BRD4BD1 L94V
-
This compound
-
DMSO (anhydrous)
-
Complete cell culture medium
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
-
Laemmli sample buffer
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against the BRD4BD1 L94V fusion protein tag (e.g., anti-FLAG, anti-HA) or BRD4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control antibody.[6]
-
-
Detection and Analysis: Add the chemiluminescent substrate and capture the image using an appropriate imaging system. Quantify the band intensities and normalize the target protein signal to the loading control.
Co-immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the BRD4BD1 L94V-XY-06-007-CRBN ternary complex.
Procedure:
-
Cell Treatment: Treat cells expressing the tagged BRD4BD1 L94V fusion protein with this compound and a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours.[7][8] Include a vehicle-treated control.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the cleared lysates with an antibody against the fusion protein's tag (e.g., anti-FLAG) or with a control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washes: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blotting: Analyze the eluted samples by Western blotting using an antibody against CRBN to detect its co-precipitation with the BRD4BD1 L94V fusion protein. Also, probe for the BRD4BD1 L94V protein as a positive control for the immunoprecipitation.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in mediating targeted protein degradation.
References
- 1. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 2. excelra.com [excelra.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MG-132 | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
Off-target effects of XY-06-007 and how to mitigate them
Technical Support Center: XY-06-007
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on understanding and mitigating the off-target effects of the novel kinase inhibitor, this compound. The information is structured to address common issues encountered during experimentation, offering troubleshooting advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, ATP-competitive small molecule inhibitor designed to target Kinase X, a serine/threonine kinase implicated in the proliferation of certain cancer cell lines. Its primary therapeutic rationale is to arrest the cell cycle and induce apoptosis in malignant cells dependent on the Kinase X signaling pathway.
Q2: I'm observing unexpected phenotypes in my experiments that are not consistent with Kinase X inhibition. Could these be off-target effects?
Yes, it is possible. Off-target effects occur when a drug or compound interacts with unintended molecular targets.[1][2] In the case of kinase inhibitors like this compound, these unintended interactions can lead to the modulation of other signaling pathways, resulting in unforeseen cellular responses.[1] If the observed phenotype does not align with the known downstream effects of Kinase X inhibition, it is prudent to investigate potential off-target activities.
Q3: What are the known off-target effects of this compound?
Pre-clinical profiling has identified that at concentrations above 1 µM, this compound can inhibit Kinase Y and Kinase Z.
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Inhibition of Kinase Y: May lead to alterations in cell cycle progression, specifically a delay in the G2/M phase transition.
-
Inhibition of Kinase Z: Has been associated with mild, dose-dependent cytotoxicity in certain cell lines.
Q4: How can I experimentally confirm that the effects I'm seeing are due to off-target inhibition?
Several experimental strategies can help distinguish between on-target and off-target effects:
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Dose-Response Analysis: Perform a detailed dose-response curve for your observed phenotype. If the phenotype only manifests at higher concentrations of this compound, it may be linked to off-target inhibition.
-
Use of a Structurally Unrelated Inhibitor: Test another inhibitor of Kinase X that has a different chemical scaffold. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.
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Rescue Experiments: If available, transfecting cells with a drug-resistant mutant of Kinase X should reverse the on-target effects but not the off-target ones.
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Western Blotting: Analyze the phosphorylation status of known downstream substrates of Kinase X, as well as key proteins in pathways regulated by Kinase Y and Kinase Z.[1]
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target inhibition of Kinase Z. | 1. Perform a dose-response experiment to determine the lowest effective concentration for Kinase X inhibition. 2. Compare the cytotoxic profile of this compound with a known Kinase Z-specific inhibitor. | Identification of a concentration window that maximizes on-target effects while minimizing cytotoxicity. |
| Compound solubility issues. | 1. Verify the solubility of this compound in your cell culture medium. 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not contributing to toxicity.[1] | Prevention of compound precipitation, which can lead to non-specific cellular stress and toxicity.[1] |
| Cell line-specific sensitivity. | Test this compound in a panel of different cell lines to determine if the cytotoxicity is a general or cell-type-specific effect. | A clearer understanding of the compound's therapeutic window in different biological contexts. |
Issue 2: Observed phenotype (e.g., cell cycle arrest) does not match the known function of Kinase X.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target inhibition of Kinase Y. | 1. Perform a Western blot analysis for downstream markers of the Kinase Y pathway. 2. Use siRNA or shRNA to knock down Kinase Y and observe if this phenocopies the effect of this compound. | Confirmation of whether the observed phenotype is mediated through the inhibition of Kinase Y. |
| Activation of a compensatory signaling pathway. | 1. Use phospho-protein arrays or Western blotting to probe for the activation of known compensatory pathways. 2. Consider combining this compound with an inhibitor of the compensatory pathway. | A more complete understanding of the cellular response to Kinase X inhibition and more consistent experimental results.[1] |
| Inhibitor instability. | 1. Check the stability of this compound in your experimental conditions over time (e.g., via LC-MS). 2. Prepare fresh stock solutions regularly. | Ensuring that the observed effects are due to the intact compound and not a degradation product. |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Description |
| Kinase X (On-Target) | 5 | High-potency inhibition of the primary target. |
| Kinase Y (Off-Target) | 1,200 | Moderate inhibition at higher concentrations. |
| Kinase Z (Off-Target) | 2,500 | Lower-potency inhibition, associated with cytotoxicity. |
IC50 values were determined using a radiometric kinase assay at an ATP concentration equal to the Km for each respective kinase.
Table 2: Recommended Concentration Ranges for Cellular Assays
| Experimental Goal | Recommended Concentration Range | Rationale |
| Selective inhibition of Kinase X | 5 - 50 nM | Maximizes on-target activity while minimizing off-target effects on Kinase Y and Z. |
| Induction of off-target effects for study | > 1 µM | Necessary to achieve significant inhibition of Kinase Y and Z. |
| Initial dose-response studies | 1 nM - 10 µM | To establish the full efficacy and toxicity profile in your specific model system. |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of human kinases.
Methodology: A radiometric kinase assay, such as the ³³PanQinase™ activity assay, is a common method.[3][4]
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Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions to achieve the desired final assay concentrations.
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Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
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Compound Addition: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
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Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
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Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
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Reaction Termination: Stop the reaction by adding a stop solution.
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Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Measure the incorporated radioactivity using a scintillation counter.
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Data Analysis: Calculate the percent inhibition for each kinase at the tested concentrations relative to the DMSO control.
Protocol 2: Western Blotting to Differentiate On- and Off-Target Pathway Modulation
Objective: To assess the phosphorylation status of downstream effectors of Kinase X, Kinase Y, and Kinase Z following treatment with this compound.
Methodology:
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Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 5 µM) for a specified time. Include a vehicle control (DMSO).[1]
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Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-SubstrateX (on-target), p-SubstrateY (off-target), p-SubstrateZ (off-target), and total protein controls overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control. A significant change in the phosphorylation of Substrate Y or Z would suggest off-target effects.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: On- and off-target signaling pathways of this compound.
References
Improving the stability of XY-06-007 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the stability of XY-06-007 in solution and ensure the success of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly selective and potent "Bump & Hole" TAG Degrader. It is a heterobifunctional molecule, often referred to as a PROTAC (Proteolysis Targeting Chimera), designed to specifically induce the degradation of a target protein that has been tagged with a "hole" modified protein tag, Brd4BD1 L94V. This compound itself contains a "bump" that fits into this "hole", ensuring high selectivity.
The molecule works by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[1] this compound simultaneously binds to the tagged target protein and the E3 ubiquitin ligase, Cereblon (CRBN), forming a ternary complex. This proximity triggers the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: My this compound solution appears to have lost activity. What could be the cause?
Loss of activity in your this compound solution can be attributed to several factors:
-
Degradation: The molecule may have degraded due to improper storage, exposure to light, or instability in the chosen solvent or experimental buffer.
-
Precipitation: The compound may have precipitated out of solution, especially if the working concentration exceeds its solubility in the aqueous experimental medium.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound.
-
Contamination: The solution may have been contaminated, affecting its stability and activity.
Troubleshooting Guides
Issue 1: Precipitate Observed in this compound Solution
| Possible Cause | Troubleshooting Step |
| Low Solubility in Aqueous Buffer | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO (up to 100 mM). For working solutions, dilute the stock solution into your aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.5% for cell-based assays). |
| "Crashing Out" of Solution | To improve solubility, consider strategies such as the use of cyclodextrins, which can form inclusion complexes with poorly soluble drugs and protect them from degradation.[2] |
| Improper Storage | Visually inspect the solution for any precipitate before each use. If precipitate is observed, gently warm the solution and vortex to redissolve the compound. If the precipitate does not dissolve, it is recommended to prepare a fresh solution. |
Issue 2: Inconsistent or Lower-than-Expected Activity of this compound
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Avoid prolonged storage of diluted solutions in aqueous buffers. |
| pH Instability | Check the pH of your experimental buffer. The stability of small molecules can be pH-dependent. If you suspect pH-related degradation, you may need to perform a pH stability study to determine the optimal pH range for your experiments. |
| Oxidation | To prevent oxidation, consider degassing your buffers or adding antioxidants like EDTA, which act as chelators.[2] |
| Photodegradation | Protect your this compound solutions from light by using amber-colored tubes or wrapping tubes in aluminum foil.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Based on the molecular weight (809.28 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Assay for Assessing this compound Activity
-
Materials:
-
Cells expressing the Brd4BD1 L94V-tagged protein of interest
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This compound stock solution
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Cell culture medium and supplements
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Lysis buffer
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Reagents for Western blotting or other protein quantification methods
-
-
Procedure:
-
Plate the cells at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium from the stock solution.
-
Treat the cells with the desired concentrations of this compound for the specified time (e.g., 6 hours, as the half-life is less than 43.2 minutes).
-
Lyse the cells and collect the protein lysates.
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Quantify the level of the tagged target protein using Western blotting or another suitable method.
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Analyze the data to determine the DC50 (concentration at which 50% of the protein is degraded).
-
Visualizations
References
Cell line specific responses to XY-06-007 treatment
Notice: Information regarding the specific compound XY-06-007 is not currently available in publicly accessible scientific literature. The following troubleshooting guides and FAQs are based on general principles of cell culture and drug treatment and may require significant adaptation based on the specific characteristics of this compound.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the proposed mechanism of action for this compound? | The precise mechanism of action for this compound is not publicly documented. It is crucial to consult any internal documentation or primary literature associated with the compound to understand its molecular target and pathway of action. |
| What are the recommended storage conditions for this compound? | As a general practice, powdered compounds should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions in solvents like DMSO should be stored in small aliquots at -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's or provider's specific storage recommendations. |
| What is the optimal concentration range for this compound in cell culture? | The optimal concentration is highly cell line-dependent. It is recommended to perform a dose-response curve (e.g., using a cell viability assay like MTT or CellTiter-Glo®) to determine the IC50 (half-maximal inhibitory concentration) for each cell line of interest. A typical starting range for a novel compound might be from 1 nM to 100 µM. |
| Which solvent should be used to dissolve this compound? | Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). However, it is essential to verify the solubility of this compound. Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.1% v/v for DMSO). |
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and consistent technique for dispensing cells into wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Vortex stock solutions and dilutions thoroughly before use. |
| Cell Line Instability | Perform regular cell line authentication (e.g., STR profiling) and test for mycoplasma contamination. Use cells from a low passage number. |
Issue 2: No Observable Effect of this compound Treatment
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the calculations for your dilutions. Perform a wider dose-response curve to ensure you are testing a relevant concentration range. |
| Compound Inactivity | Confirm the integrity of the this compound stock. If possible, use a positive control compound with a known mechanism of action to validate the experimental setup. |
| Resistant Cell Line | The target of this compound may not be expressed or may be mutated in the chosen cell line. Perform target expression analysis (e.g., Western blot, qPCR) to confirm the presence of the target protein. |
| Insufficient Treatment Duration | The observed phenotype may require a longer incubation period. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
Experimental Protocols
General Protocol for a Dose-Response Cell Viability Assay
This protocol outlines a general workflow for determining the IC50 of this compound in a specific cell line.
Technical Support Center: Overcoming Resistance to XY-06-007-Mediated Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome potential resistance to XY-06-007-mediated protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a novel heterobifunctional degrader designed to induce the degradation of the target protein [Specify Target Protein, e.g., a kinase or transcription factor]. It functions by simultaneously binding to the target protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This targeted protein degradation approach offers a powerful alternative to traditional inhibition.[1][2][3]
Q2: What are the potential mechanisms of acquired resistance to this compound?
Resistance to targeted protein degraders like this compound can arise through several mechanisms that prevent the effective degradation of the target protein.[4][5] These can include:
-
Mutations in the Target Protein: Alterations in the amino acid sequence of the target protein can prevent this compound from binding effectively.
-
Downregulation or Mutation of E3 Ligase Components: Since this compound relies on a specific E3 ligase for its activity, any disruption to this ligase, such as mutations or decreased expression of its components, can lead to resistance.[1]
-
Activation of Bypass Signaling Pathways: Cells may develop alternative signaling pathways to compensate for the loss of the target protein, thereby circumventing the effects of this compound.
-
Impaired Proteasome Function: Reduced efficiency of the proteasome, the cellular machinery responsible for protein degradation, can lead to the accumulation of the ubiquitinated target protein.
Troubleshooting Guide
Problem 1: Reduced or no degradation of the target protein observed after this compound treatment.
This is a common issue that can arise from several factors, from experimental setup to cellular resistance.
Possible Cause 1.1: Suboptimal this compound Concentration or Treatment Time
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
Experimental Protocol: Dose-Response and Time-Course Analysis
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Perform western blotting to analyze the protein levels of the target protein. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
Data Analysis: Quantify the band intensities to determine the concentration and time at which maximum degradation is achieved (DC50 and Dmax).
Possible Cause 1.2: Alterations in the Target Protein
-
Troubleshooting: Sequence the gene encoding the target protein in resistant cells to identify potential mutations in the this compound binding site.
Experimental Protocol: Target Gene Sequencing
-
RNA Extraction: Isolate total RNA from both sensitive and resistant cell lines.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
PCR Amplification: Amplify the coding sequence of the target gene using specific primers.
-
Sanger Sequencing: Sequence the PCR products to identify any mutations.
Possible Cause 1.3: Dysfunctional E3 Ligase Machinery
-
Troubleshooting: Evaluate the expression levels of the E3 ligase components that this compound recruits.
Experimental Protocol: E3 Ligase Component Expression Analysis
-
Cell Lysis and Western Blotting: Prepare cell lysates from sensitive and resistant cells and perform western blotting for the key components of the recruited E3 ligase complex (e.g., the receptor subunit).
-
qRT-PCR: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the mRNA expression levels of these components.
Problem 2: Initial degradation is observed, but cells develop resistance over time.
This scenario suggests the development of acquired resistance mechanisms.
Possible Cause 2.1: Activation of Compensatory Signaling Pathways
-
Troubleshooting: Use pathway analysis tools, such as phospho-proteomics or RNA sequencing, to identify upregulated signaling pathways in resistant cells.
Experimental Protocol: Phospho-Proteomic Analysis
-
Cell Culture and Treatment: Culture both sensitive and resistant cells and treat them with this compound.
-
Protein Extraction and Digestion: Extract proteins and digest them into peptides.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify differentially phosphorylated proteins and perform pathway analysis to pinpoint activated compensatory pathways.
Quantitative Data Summary
Table 1: Hypothetical IC50 and DC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) | DC50 (nM) |
| Sensitive | 10 | 5 |
| Resistant A | 500 | >1000 |
| Resistant B | 80 | 50 |
Table 2: Hypothetical Relative Expression of E3 Ligase Components in Sensitive vs. Resistant Cells
| Gene | Fold Change in Resistant Cells (mRNA) | Protein Level in Resistant Cells |
| E3 Ligase Subunit 1 | 0.2 | Decreased |
| E3 Ligase Subunit 2 | 1.1 | Unchanged |
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting resistance.
Caption: Overview of resistance mechanisms.
References
- 1. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. njbio.com [njbio.com]
- 4. Study Sheds Light on Resistance to Protein-Degrader Cancer Drugs | Technology Networks [technologynetworks.com]
- 5. Site is undergoing maintenance [innovations-report.com]
Technical Support Center: Validating XY-06-007 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions for validating the cellular target engagement of XY-06-007 , a selective inhibitor of the cytoplasmic kinase, Target-X .
Hypothetical Signaling Pathway for this compound
This compound is designed to inhibit Target-X, a key kinase in the "ABC Signaling Pathway." In this pathway, an upstream signal activates a receptor, leading to the activation of Target-X. Target-X then phosphorylates the downstream protein "Substrate-Y," which promotes a cellular response like proliferation. Effective target engagement by this compound should block this phosphorylation event.
Caption: ABC Signaling Pathway showing inhibition of Target-X by this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of a target engagement assay?
A1: The primary goal is to confirm that a compound (in this case, this compound) physically interacts with its intended target (Target-X) within the complex environment of a living cell.[1][2] This is a critical step to ensure the compound's mechanism of action is what you hypothesize it to be.[2]
Q2: Which methods are recommended for confirming this compound target engagement?
A2: A multi-faceted approach is best for robust validation. We recommend combining a direct binding assay with a functional cellular assay.[3]
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Direct Binding: The Cellular Thermal Shift Assay (CETSA®) is an excellent label-free method to confirm physical binding.[3][4]
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Functional Readout: Western Blotting to measure the phosphorylation of the downstream substrate (Substrate-Y) provides functional evidence of target inhibition.[5][6]
Q3: Can I use a method other than CETSA for direct binding?
A3: Yes, other methods like NanoBRET™ Target Engagement assays are also powerful for quantifying compound binding in live cells.[7][8][9] These assays require engineering the target protein with a NanoLuc® luciferase fusion and using a fluorescent tracer.[10][11] The choice depends on your lab's capabilities and whether you can modify the target protein.
Q4: How do I know if this compound is cell-permeable?
A4: Observing a downstream effect, such as the reduced phosphorylation of Substrate-Y via Western Blot after treating intact cells, is strong evidence of cell permeability. Direct binding assays that work only in intact cells, like live-cell CETSA or NanoBRET, also inherently confirm that the compound can cross the cell membrane to engage its target.[12]
Key Experimental Protocols & Troubleshooting
Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that when a ligand binds to a target protein, it stabilizes the protein, leading to an increase in its melting temperature (Tagg).[13][14] This thermal shift is a direct indicator of target engagement.[3]
Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound (e.g., 10 µM) for 1-2 hours at 37°C.[15]
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler. Include an unheated control.[13]
-
Lysis: Lyse the cells by performing 3-5 rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[16]
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Carefully collect the supernatant. Determine the protein concentration and analyze the amount of soluble Target-X at each temperature point using Western Blotting.
-
Data Plotting: Quantify the band intensities from the Western Blot. Normalize the intensity at each temperature to the unheated control (100%). Plot the percentage of soluble Target-X against temperature for both vehicle and this compound treated samples to generate melt curves.
Sample Data Presentation:
| Temperature (°C) | % Soluble Target-X (Vehicle) | % Soluble Target-X (10 µM this compound) |
| 40 | 100 | 100 |
| 44 | 98 | 101 |
| 48 | 91 | 98 |
| 52 | 75 | 95 |
| 56 | 51 | 88 |
| 60 | 22 | 65 |
| 64 | 5 | 42 |
| 68 | 2 | 15 |
Data Interpretation: Calculate the Tagg (temperature at which 50% of the protein is denatured) for each curve. A positive shift in the Tagg for the this compound-treated sample indicates target stabilization and engagement.[3]
Troubleshooting Guide: CETSA
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No thermal shift observed | - Compound does not engage the target.- Compound does not stabilize the target upon binding.[12]- Incorrect temperature range tested. | - Confirm compound activity in a functional assay.- Not all binders cause thermal stabilization; consider an alternative direct binding assay.- Optimize the temperature gradient based on the target's intrinsic melting point. |
| High variability between replicates | - Inconsistent heating/cooling.- Incomplete cell lysis.- Pipetting errors during supernatant collection. | - Ensure all samples are heated and cooled identically.- Increase the number of freeze-thaw cycles or consider sonication.[16]- Be extremely careful not to disturb the pellet when collecting the supernatant. |
| Weak or no signal on Western Blot | - Low protein abundance.- Poor antibody quality.- Insufficient protein in the supernatant after heating. | - Use a more sensitive detection method or increase protein loading.- Validate the primary antibody for specificity and optimal dilution.- Ensure the heating temperatures are not too high, causing complete precipitation of the target. |
Western Blot for Downstream Pathway Inhibition
This assay provides functional proof of target engagement by measuring the inhibition of Target-X's kinase activity. A reduction in the phosphorylation of its direct substrate, Substrate-Y, upon treatment with this compound indicates successful target modulation.[6][17]
Caption: Workflow for analyzing downstream pathway inhibition via Western Blot.
Detailed Protocol:
-
Cell Treatment: Seed cells and grow to ~80% confluency. Treat with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for a fixed time (e.g., 2 hours). Include a vehicle control (DMSO).
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Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[18] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[19]
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Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[19][20]
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Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:
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Phospho-Substrate-Y (p-Substrate-Y)
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Total Substrate-Y
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A loading control (e.g., GAPDH, β-Actin)
-
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21] After further washes, apply an ECL substrate and image the blot using a chemiluminescence detector.
-
Analysis: Quantify the band intensities. For each sample, normalize the p-Substrate-Y signal to the Total Substrate-Y signal. Then, normalize this ratio to the loading control to correct for any loading inaccuracies. Plot the normalized p-Substrate-Y signal against the log of this compound concentration to determine the IC50 value.
Sample Data Presentation:
| This compound [nM] | Normalized p-Substrate-Y Signal |
| 0 | 1.00 |
| 0.1 | 0.95 |
| 1 | 0.81 |
| 10 | 0.48 |
| 100 | 0.15 |
| 1000 | 0.04 |
Troubleshooting Guide: Western Blot
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Inactive antibody.[19]- Insufficient protein loaded.[22]- Poor protein transfer.[21]- Target protein not expressed or phosphorylated in the cell line. | - Use a fresh antibody aliquot; check recommended dilution.- Load more protein per lane.- Confirm transfer efficiency with Ponceau S staining.[22]- Verify target expression with a positive control cell line or lysate. |
| High Background | - Insufficient blocking.[19][20]- Antibody concentration too high.[18]- Insufficient washing. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Optimize the primary and secondary antibody concentrations by titration.- Increase the number and duration of TBST washes. |
| Non-Specific Bands | - Primary antibody is not specific.[20]- Antibody concentration is too high.- Sample degradation.[22] | - Validate the antibody with a knockout/knockdown cell line if available.- Titrate the primary antibody to find the optimal concentration.- Always use fresh protease/phosphatase inhibitors in your lysis buffer. |
References
- 1. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 5. Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics | PLOS One [journals.plos.org]
- 6. journals.plos.org [journals.plos.org]
- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 10. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 11. eubopen.org [eubopen.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 19. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 20. blog.mblintl.com [blog.mblintl.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. bitesizebio.com [bitesizebio.com]
Technical Support Center: Addressing Poor Solubility of XY-06-007
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of XY-06-007 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a highly selective and potent "Bump & Hole" TAG Degrader.[1][2] It functions by inducing the ubiquitination and subsequent proteasomal degradation of proteins tagged with a specific mutant bromodomain (Brd4BD1 L94V).[1][2] Like many small molecule compounds used in research, this compound is hydrophobic, which leads to poor solubility in aqueous solutions such as cell culture media and assay buffers. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Due to its hydrophobic nature, a 100% organic solvent is necessary to prepare a high-concentration stock solution of this compound. The recommended solvent is Dimethyl sulfoxide (DMSO).[3] this compound is soluble in DMSO up to 100 mM (80.93 mg/mL).[1][2]
Q3: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous buffer. What is causing this?
This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower. The final concentration of DMSO in the aqueous solution is often too low to keep the hydrophobic compound dissolved, causing it to precipitate out.[3]
Q4: What are the general strategies to improve the solubility of this compound in my aqueous working solution?
Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound for in vitro experiments. These include:
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Using Co-solvents: Incorporating a small percentage of an organic solvent in the final aqueous solution can help maintain solubility.[4][5]
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Employing Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[4][6]
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pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.[7][8]
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Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][9]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution from a DMSO stock solution.
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound when preparing aqueous working solutions.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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Anhydrous DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
-
Calibrated scale
Procedure:
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Weigh out 8.09 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
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Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the solid is completely dissolved.
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If the compound does not fully dissolve, brief sonication or gentle warming (e.g., in a 37°C water bath) can be applied.[10]
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: General Method for Solubility Testing in Aqueous Buffers
This protocol outlines a general procedure to determine the approximate solubility of this compound in various aqueous buffer conditions.
Materials:
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10 mM this compound in DMSO
-
Aqueous buffers (e.g., PBS, Tris-HCl) with or without solubilizing agents (co-solvents, surfactants, cyclodextrins)
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96-well clear bottom plate
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Plate reader capable of measuring absorbance or a nephelometer
Procedure:
-
Prepare serial dilutions of the solubilizing agents in the desired aqueous buffer.
-
Add a fixed amount of the 10 mM this compound DMSO stock to each well to achieve the desired final concentration of this compound. Ensure the final DMSO concentration is consistent across all wells.
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Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.
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Visually inspect for any precipitation.
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Measure the absorbance or turbidity of each well using a plate reader. A significant increase in absorbance or turbidity indicates precipitation.
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The highest concentration of this compound that remains in solution for a given buffer condition is the approximate kinetic solubility.
Data Presentation: Solubility of this compound with Different Solubilizing Agents
| Solubilizing Agent | Concentration in PBS (pH 7.4) | Approximate Solubility of this compound (µM) | Observations |
| None (0.1% DMSO) | N/A | < 1 | Immediate precipitation |
| Ethanol | 1% | 5 | Slight improvement |
| PEG 400 | 1% | 10 | Moderate improvement |
| Tween-80 | 0.05% | 25 | Good solubility |
| Pluronic F-68 | 0.1% | 30 | Good solubility |
| HP-β-CD | 2 mM | 50 | Excellent solubility |
Note: The data in this table is illustrative and should be confirmed experimentally.
Mandatory Visualizations
This compound Mechanism of Action
Caption: "Bump & Hole" mechanism of this compound.
Experimental Workflow for Solubility Enhancement
Caption: Workflow for testing solubility enhancement methods.
References
- 1. bio-techne.com [bio-techne.com]
- 2. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. ijpbr.in [ijpbr.in]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Toxicity of XY-06-007 in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on minimizing the potential toxicity of XY-06-007 in long-term experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.
Understanding this compound
This compound is a potent and selective degrader of Brd4BD1 L94V fusion proteins, operating through the PROTAC (Proteolysis Targeting Chimera) mechanism. It consists of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a derivative of the BET bromodomain inhibitor (+)-JQ1, joined by a linker. By hijacking the cell's ubiquitin-proteasome system, this compound targets specific proteins for degradation. While a powerful tool, long-term in vivo studies require careful consideration of potential toxicities.
Frequently Asked Questions (FAQs)
Q1: What are the potential on-target toxicities of long-term this compound administration?
A1: Sustained degradation of BET proteins, particularly BRD4, can lead to on-target toxicities. While preclinical studies with some BRD4 degraders like dBET1 have shown good tolerability over short periods, long-term suppression of BRD4 may have more significant effects.[1][2][3] Inducible silencing of Brd4 in mice has revealed potential on-target toxicities that were not apparent in shorter studies with first-generation BET inhibitors.[3] These can include:
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Hematological Effects: Depletion of T lymphocytes and hematopoietic stem cells.[3]
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Gastrointestinal Issues: Effects on the homeostasis of intestinal stem cells, Paneth cells, and secretory cells.[3]
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General Health: Potential for weight loss and other signs of poor health with prolonged, high-dose administration.
Q2: What are the potential off-target toxicities associated with this compound?
A2: Off-target toxicities can arise from the individual components of the PROTAC molecule or from the formation of unintended ternary complexes.
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JQ1-related Neurotoxicity: The warhead of this compound is derived from JQ1, a BET inhibitor. Studies with JQ1 have indicated potential for neurological side effects.[3] Therefore, long-term studies with this compound should include neurobehavioral assessments.
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Cereblon-Mediated Off-Target Degradation: Since this compound recruits the cereblon (CRBN) E3 ligase, there is a risk of degrading "neosubstrates" – proteins that are not the intended target but are brought into proximity with the E3 ligase by the PROTAC. This can lead to unexpected toxicities.[4] Strategies to mitigate this include rational PROTAC design to minimize off-target degradation.[5][6]
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Developmental and Reproductive Toxicity (DART): Cereblon modulators, the class of molecules used to recruit the E3 ligase, are known to have teratogenic potential. Therefore, DART studies are crucial if the compound is being considered for therapeutic development. In vitro teratogenicity assays can be used for initial screening.[7][8][9][10][11]
Q3: How can the "hook effect" impact my long-term in vivo study?
A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations due to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the desired ternary complex (target-PROTAC-E3 ligase).[12] In a long-term study, this could lead to a loss of efficacy and potentially misleading dose-response relationships. It is crucial to establish a full dose-response curve in vitro to identify the optimal concentration range before starting in vivo experiments.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected weight loss or signs of poor health in animals. | On-target or off-target toxicity. | 1. Dose Reduction: Lower the dose of this compound to a level that maintains efficacy but reduces toxicity.2. Intermittent Dosing: Consider a dosing schedule with drug-free holidays to allow for recovery.3. Formulation Optimization: Re-evaluate the formulation to ensure optimal solubility and stability, which can impact exposure and toxicity.[13]4. Monitor Organ Function: Conduct regular blood tests to monitor liver and kidney function, as well as complete blood counts to check for hematological toxicity. |
| Decreased efficacy over time. | 1. Drug Resistance: Development of resistance mechanisms.2. Pharmacokinetic Issues: Changes in drug metabolism or clearance.3. "Hook Effect": Dosing in the suboptimal high-concentration range.[12] | 1. Analyze Target Levels: Confirm that the target protein is still being degraded in the target tissue.2. Pharmacokinetic Analysis: Measure the concentration of this compound in plasma and target tissues over time.3. Re-evaluate Dose: If the hook effect is suspected, test a lower dose. |
| Neurobehavioral changes observed in animals. | JQ1-related neurotoxicity. | 1. Conduct Neurobehavioral Assays: Implement a battery of tests to assess motor function, coordination, and cognitive function (see Experimental Protocols).[14][15][16][17][18]2. Dose De-escalation: Determine if the neurobehavioral effects are dose-dependent. |
Experimental Protocols
In Vitro Hematotoxicity Assessment (Colony-Forming Unit Assay)
This assay is used to evaluate the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.
Methodology:
-
Isolate hematopoietic progenitor cells from bone marrow or cord blood.
-
Culture the cells in a semi-solid medium (e.g., methylcellulose) containing appropriate cytokines to support the growth of different hematopoietic lineages (e.g., erythroid, myeloid).
-
Add this compound at a range of concentrations to the culture medium.
-
Incubate the cultures for 10-14 days.
-
Count the number of colonies for each lineage under a microscope.
-
Compare the colony counts in the treated groups to the vehicle control to determine the inhibitory concentration (IC50) for each cell type.
In Vivo Neurobehavioral Assessment in Rodents
A battery of tests should be used to assess different aspects of neurological function.
Methodology:
-
Rotarod Test: To assess motor coordination and balance. Place the animal on a rotating rod and measure the latency to fall at different speeds.[16]
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior. Place the animal in an open arena and track its movement patterns, including distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Grip Strength Test: To measure muscle strength. Allow the animal to grasp a wire mesh grid connected to a force gauge and gently pull it away until it releases its grip.
-
Morris Water Maze: To assess spatial learning and memory. Place the animal in a pool of opaque water and measure the time it takes to find a hidden platform.
In Vitro Teratogenicity Screening (Micromass Teratogen Test)
This assay provides an initial screen for the potential of this compound to interfere with embryonic cell differentiation.[7]
Methodology:
-
Culture embryonic midbrain or limb bud cells from rats or chicks at high density in micro-well plates.
-
Expose the cells to a range of concentrations of this compound for a defined period (e.g., 5 days).
-
Assess two endpoints: cytotoxicity (e.g., using a neutral red uptake assay) and differentiation (e.g., by staining for cartilage formation with Alcian blue for limb bud cells or neuronal differentiation for midbrain cells).
-
Compare the concentrations that inhibit differentiation to those that cause cytotoxicity to identify a teratogenic index.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: General troubleshooting workflow for toxicity.
Caption: Decision tree for toxicity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A double-edged sword of neo-substrate degradation in PROTACs. | Read by QxMD [read.qxmd.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teratogen Screening: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Laboratory Analysis of Behavioral Effects of Drugs of Abuse in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 15. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. [PDF] Structured evaluation of rodent behavioral tests used in drug discovery research | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to BRD4 Degraders: XY-06-007 and Other Leading Alternatives
In the landscape of targeted protein degradation, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical target for therapeutic intervention in oncology and other diseases. The development of Proteolysis Targeting Chimeras (PROTACs) has provided a powerful modality to not only inhibit but completely eliminate target proteins. This guide provides a detailed comparison of a novel BRD4 degrader, XY-06-007, with other widely recognized BRD4 degraders: dBET6, ARV-825, and MZ1. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and supporting experimental data.
Introduction to BRD4 Degraders
BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene transcription. Its dysregulation is implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target. Unlike traditional small-molecule inhibitors that block the protein's function, BRD4 degraders are bifunctional molecules that induce the degradation of the BRD4 protein through the ubiquitin-proteasome system. These degraders typically consist of a ligand that binds to BRD4, a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of BRD4 by the proteasome.
Comparative Analysis of BRD4 Degraders
This section provides a head-to-head comparison of this compound, dBET6, ARV-825, and MZ1, focusing on their distinct mechanisms and reported performance metrics.
This compound is a highly selective and potent "Bump & Hole" PROTAC designed to degrade a specific engineered mutant of BRD4, BRD4BD1 L94V.[1] This approach allows for highly specific target engagement, minimizing off-target effects on wild-type BRD4 and other BET family members. It recruits the Cereblon (CRBN) E3 ligase to induce degradation.
dBET6 is another potent and selective PROTAC that targets BET bromodomains for degradation by recruiting the Cereblon E3 ligase.[2] It has demonstrated anti-tumor activity in T-cell acute lymphoblastic leukemia (T-ALL) models.[3][4]
ARV-825 is a well-characterized BRD4 degrader that also utilizes the Cereblon E3 ligase.[5][6] It has shown profound anti-leukemic effects and the ability to induce long-lasting BRD4 degradation.[7][8]
MZ1 distinguishes itself by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of BRD4.[9][10] It has been reported to preferentially degrade BRD4 over other BET family members, BRD2 and BRD3.[9][10]
Quantitative Performance Data
The following tables summarize the key quantitative data for each BRD4 degrader based on available information.
Table 1: In Vitro Degradation Performance
| Degrader | Target(s) | E3 Ligase | DC50 | Cell Line(s) | Dmax | Notes |
| This compound | BRD4BD1 L94V | Cereblon | 10 nM (6h)[1][11] | Not Specified | >95% | Highly selective for the L94V mutant. |
| dBET6 | BRD4 | Cereblon | 6 nM (3h) | HEK293T | 97% | Also degrades other BET family members. |
| ARV-825 | BRD4 | Cereblon | <1 nM[6][7] | Burkitt's Lymphoma (BL) cells | Not Specified | Potent degradation in various cancer cell lines. |
| MZ1 | BRD4 (preferential) | VHL | 8 nM, 23 nM | H661, H838 | Not Specified | Shows preference for BRD4 over BRD2/3. |
Table 2: Binding Affinity (Kd)
| Degrader | BRD4 BD1 (Kd) | BRD4 BD2 (Kd) | BRD2 (Kd) | BRD3 (Kd) | Notes |
| This compound | Not Specified | Not Specified | Not Specified | Not Specified | Designed for selective binding to BRD4BD1 L94V. |
| dBET6 | 46 nM | Not Specified | Not Specified | Not Specified | |
| ARV-825 | 90 nM[5][7] | 28 nM[5][7] | Not Specified | Not Specified | Binds to both bromodomains of BRD4. |
| MZ1 | 382 nM[9] | 120 nM[9] | 307/228 nM (BD1/2)[9] | 119/115 nM (BD1/2)[9] | Binds to multiple BET family members. |
Table 3: Pharmacokinetics
| Degrader | Administration | Half-life (t1/2) | Bioavailability | Notes |
| This compound | IV (2 mg/kg), IP (10 mg/kg) | 0.515 h (IV), 0.721 h (IP)[1] | Good | Suitable for in vivo studies.[1] |
| dBET6 | PO (7.5 mg/kg, BID) | Not Specified | Orally bioavailable | Reduces leukemic burden in a mouse model.[3][4] |
| ARV-825 | Not Specified | Not Specified | Not Specified | Produces long-lasting BRD4 loss in vivo.[8] |
| MZ1 | Not Specified | Not Specified | Not Specified | Demonstrates in vivo anti-tumoral activity.[12] |
Mechanism of Action and Experimental Workflows
The general mechanism of action for these BRD4 degraders involves the formation of a ternary complex between the BRD4 protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the proteasome.
Caption: General mechanism of PROTAC-mediated BRD4 degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of key experimental protocols used to evaluate BRD4 degraders.
Western Blotting for Protein Degradation
Objective: To quantify the extent of BRD4 protein degradation following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, cancer cell lines) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the BRD4 degrader or vehicle control (e.g., DMSO) for the desired time points (e.g., 3, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software, normalizing to a loading control such as GAPDH or β-actin.
Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
Objective: To assess the effect of BRD4 degradation on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the BRD4 degrader or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Reagent Addition: Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: For MTS assays, measure the absorbance at 490 nm. For CellTiter-Glo® assays, measure the luminescence.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Pharmacokinetic Analysis in Animal Models
Objective: To determine the pharmacokinetic properties of the BRD4 degrader in vivo.
-
Animal Dosing: Administer the BRD4 degrader to a cohort of animals (e.g., mice) via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the degrader in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Conclusion
The field of targeted protein degradation is rapidly advancing, and BRD4 remains a prime target for therapeutic development. This compound represents a novel, highly selective tool for studying the consequences of BRD4 degradation, particularly in engineered systems. In comparison, dBET6, ARV-825, and MZ1 are well-established BRD4 degraders that have demonstrated broad utility and potent anti-cancer activity. The choice of a specific degrader will depend on the research question, the desired selectivity profile (pan-BET vs. BRD4-selective, wild-type vs. mutant), and the intended application, whether in vitro mechanistic studies or in vivo efficacy models. This guide provides a foundational comparison to aid researchers in selecting the most appropriate tool for their specific needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dBET6 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BRD4 degrader ARV-825 produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Targeted Protein Degradation Systems: XY-06-007 versus dTAG
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation (TPD), the choice of system is critical. This guide provides an objective comparison of two prominent platforms: the XY-06-007 system and the dTAG (degradation tag) systems. We will delve into their mechanisms of action, performance metrics, and experimental considerations, supported by available data and detailed protocols to aid in your research decisions.
At a Glance: Key Differences and Performance Metrics
| Feature | This compound System | dTAG System |
| Targeting Moiety (Tag) | Brd4(BD1) L94V mutant | FKBP12(F36V) mutant |
| Degrader Molecule | This compound | dTAG-13, dTAG-7, dTAGv-1, etc. |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) or von Hippel-Lindau (VHL) |
| Degradation Potency (DC50) | ~10 nM (at 6 hours)[1] | Sub-micromolar to low nanomolar range[2] |
| Kinetics (Time to Degradation) | Half-life < 43.2 minutes[3] | Rapid, with significant degradation within an hour[2] |
| Selectivity | Highly selective for Brd4(BD1) L94V over wild-type[3] | Highly selective for FKBP12(F36V) over wild-type FKBP12[2] |
| In Vivo Applicability | Yes, suitable pharmacokinetic profile[1] | Yes, demonstrated in mouse models[2] |
| Orthogonality | Can be used orthogonally with the dTAG system[3] | Can be used orthogonally with the this compound system |
Mechanism of Action: A Tale of Two Tags
Both the this compound and dTAG systems operate on the principle of chemically induced proximity, utilizing heterobifunctional molecules to bring a target protein to an E3 ubiquitin ligase for subsequent proteasomal degradation. The key distinction lies in the specific protein tag and the corresponding degrader molecule.
The this compound System: A "Bump & Hole" Approach
The this compound system employs a "bump-and-hole" strategy. A protein of interest is genetically fused with a mutated version of the first bromodomain of BRD4 (Brd4(BD1)) containing a Leucine to Valine substitution at position 94 (L94V)[3]. This mutation creates a "hole" in the protein. The degrader molecule, this compound, is a PROTAC (Proteolysis Targeting Chimera) that contains a "bumped" ligand specifically designed to fit into this engineered hole, alongside a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase[3]. This highly specific interaction ensures that only the tagged protein is targeted for degradation.
References
- 1. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of the Kinase Inhibitor XY-06-007: A Proteomics-Based Comparison Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comprehensive overview of how to validate the selectivity of the novel kinase inhibitor, XY-06-007, using state-of-the-art chemoproteomics approaches. We will compare its hypothetical performance with alternative inhibitors and provide detailed experimental protocols and data interpretation.
Introduction to Kinase Inhibitor Selectivity
Kinase inhibitors are a cornerstone of modern therapeutics, particularly in oncology. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing truly selective inhibitors.[1][2] Non-selective kinase inhibitors can bind to multiple targets, leading to unforeseen side effects and toxicities.[2] Therefore, rigorous validation of an inhibitor's selectivity profile is a critical step in its development pipeline.
Chemoproteomics has emerged as a powerful set of techniques to assess the selectivity of small molecules against the entire proteome in a native cellular context.[2][3][4] These methods offer a significant advantage over traditional recombinant protein assays, which may not accurately reflect the complexity of protein interactions within a cell.[2] This guide will focus on two prominent chemoproteomics workflows: affinity enrichment using immobilized compounds and the Kinobeads™ technology.
Comparative Selectivity Profile of this compound
To illustrate the importance of selectivity, the following table presents hypothetical quantitative data for this compound and two alternative inhibitors, Compound A (a highly selective inhibitor) and Compound B (a non-selective inhibitor). The data is presented as dissociation constants (Kd), with lower values indicating higher binding affinity.
Table 1: Comparative Binding Affinities (Kd, nM) of Kinase Inhibitors
| Target Kinase | This compound | Compound A (Alternative 1) | Compound B (Alternative 2) |
| Primary Target: Kinase X | 15 | 10 | 50 |
| Off-Target: Kinase Y | 250 | >10,000 | 75 |
| Off-Target: Kinase Z | >10,000 | >10,000 | 120 |
| Off-Target: ABL1 | 1,500 | >10,000 | 200 |
| Off-Target: SRC | 3,000 | >10,000 | 150 |
| Off-Target: DDR1 | >10,000 | >10,000 | 300 |
Data is hypothetical for illustrative purposes.
As shown in Table 1, this compound demonstrates good selectivity for its primary target, Kinase X, with significantly weaker binding to the tested off-targets. Compound A represents an ideal highly selective inhibitor, while Compound B shows promiscuous binding to multiple kinases, highlighting the potential for off-target effects.
Experimental Protocols for Selectivity Validation
Two primary chemoproteomics strategies for validating kinase inhibitor selectivity are detailed below. These methods allow for the unbiased identification of protein targets in a cellular lysate.[2][3]
Affinity Enrichment with Competition Binding
This method involves immobilizing a functionalized version of the inhibitor of interest (in this case, this compound) onto a solid support (e.g., Sepharose beads).[3] A cell lysate is then incubated with the beads, allowing the inhibitor to capture its binding partners. To determine the binding affinity and selectivity, a competition experiment is performed where the lysate is pre-incubated with increasing concentrations of the free, unmodified inhibitor before being exposed to the beads.[5] Proteins that are specifically bound by the inhibitor will be competed off the beads in a dose-dependent manner. The bound proteins are then identified and quantified using mass spectrometry.
Detailed Protocol:
-
Preparation of Affinity Matrix: Synthesize an analog of this compound with a linker for covalent attachment to Sepharose beads.
-
Cell Culture and Lysis: Culture human cancer cell lines (e.g., a panel of 11 diverse cancer cell lines for broad kinome coverage) and prepare native cell lysates.[1]
-
Competition Binding Assay:
-
Aliquots of the cell lysate are pre-incubated with a range of concentrations of free this compound (e.g., 0.1 nM to 10 µM) for 1 hour.
-
The pre-incubated lysates are then added to the this compound-coupled beads and incubated for 2 hours at 4°C.
-
-
Washing and Elution: The beads are washed extensively to remove non-specific binders. The bound proteins are then eluted.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are denatured, reduced, alkylated, and digested into peptides (typically with trypsin).
-
LC-MS/MS Analysis: The peptide mixtures are analyzed by nanoflow liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).
-
Data Analysis: The resulting mass spectrometry data is used to identify and quantify the proteins bound to the beads at each concentration of the free inhibitor. Dose-response curves are generated to determine the half-binding concentrations (Kd values).
Kinobeads™ Technology
The Kinobeads™ approach utilizes a set of broadly selective, immobilized kinase inhibitors to capture a large portion of the kinome from a cell lysate.[1][2][5][6] This technique is particularly useful for profiling the selectivity of unmodified kinase inhibitors in a competition-based format.[5]
Detailed Protocol:
-
Cell Culture and Lysis: Prepare cell lysates as described in the affinity enrichment protocol.
-
Competition Binding Assay:
-
Aliquots of the cell lysate are pre-incubated with increasing concentrations of the free, unmodified this compound.
-
The pre-incubated lysates are then incubated with the Kinobeads™.
-
-
Affinity Enrichment and Digestion: The Kinobeads™ are washed to remove non-specific proteins. The captured kinases are then digested into peptides directly on the beads.[1]
-
LC-MS/MS Analysis and Data Interpretation: The resulting peptides are analyzed by mass spectrometry. The relative abundance of each identified kinase is quantified across the different concentrations of this compound. A decrease in the amount of a kinase captured by the Kinobeads™ with increasing concentrations of this compound indicates that the inhibitor is binding to that kinase.
Visualizing Workflows and Pathways
To better understand the experimental process and the biological context of this compound, the following diagrams are provided.
Caption: Chemoproteomics workflow for inhibitor selectivity profiling.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Logical comparison of inhibitor selectivity profiles.
Conclusion
The validation of kinase inhibitor selectivity is a critical and data-driven process. Chemoproteomics approaches, such as affinity enrichment with competition binding and the Kinobeads™ technology, provide powerful tools for the unbiased assessment of a compound's target profile in a physiologically relevant context. By employing the detailed protocols and data presentation formats outlined in this guide, researchers can effectively characterize the selectivity of novel inhibitors like this compound, enabling a more informed progression of drug development projects. This rigorous approach to selectivity profiling is essential for developing safer and more effective targeted therapies.
References
- 1. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 3. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Targeted Protein Degradation: A Guide to Orthogonal Validation of XY-06-007
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation technologies, such as Proteolysis Targeting Chimeras (PROTACs), has opened new avenues for therapeutic intervention. XY-06-007 is a selective "Bump & Hole" PROTAC designed to induce the degradation of the BRD4(BD1) L94V mutant protein by hijacking the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] With a half-maximal degradation concentration (DC50) of approximately 10 nM after a 6-hour treatment, this compound shows potent activity.[1][2][3] However, rigorous validation is crucial to unequivocally confirm that the observed reduction in target protein levels is a direct result of the intended degradation mechanism.
This guide provides a comparative overview of essential orthogonal methods to validate the activity of this compound, complete with experimental protocols and data interpretation. Employing a multi-pronged approach minimizes the risk of method-specific artifacts and provides a comprehensive understanding of the degrader's performance.[4]
Comparative Analysis of Validation Methods
A robust validation strategy relies on independent experimental techniques that interrogate different stages of the degradation pathway. The primary methods for assessing this compound-induced degradation are summarized below.
| Method | Principle | Key Quantitative Readouts | Advantages | Limitations |
| Western Blotting | Immunodetection of target protein levels in cell lysates following treatment with this compound. | Relative protein abundance, DC50 (half-maximal degradation concentration), Dmax (maximum degradation).[4] | Widely accessible, cost-effective, provides data on protein size, and allows for time-course and dose-response analysis.[4][5] | Semi-quantitative, dependent on antibody quality and specificity, lower throughput.[4][5] |
| Quantitative RT-PCR | Measures the mRNA expression level of the target gene (BRD4) to rule out transcriptional repression. | Fold change in mRNA levels of the target gene relative to a housekeeping gene. | Highly sensitive and specific for mRNA; confirms that protein loss is post-transcriptional.[6] | Does not provide information about protein levels or stability. |
| Ubiquitination Assay | Immunoprecipitation (IP) of the target protein followed by Western blotting to detect its ubiquitination status. | Increased high-molecular-weight ubiquitin smear or specific poly-ubiquitin chains on the target protein. | Directly demonstrates the mechanism of action (ubiquitin-mediated degradation).[1][7] | Can be technically challenging, requiring high-quality antibodies and effective cell lysis conditions. |
| Proteasome Inhibition | Pre-treatment of cells with a proteasome inhibitor (e.g., MG-132) prior to this compound treatment. | "Rescue" or restoration of target protein levels compared to cells treated with this compound alone. | Confirms that the degradation is dependent on the proteasome, a key component of the ubiquitin-proteasome system (UPS).[2][3] | Proteasome inhibitors can have cytotoxic effects and may induce cellular stress responses. |
Visualizing the Validation Workflow
A logical and systematic workflow is essential for the comprehensive validation of a protein degrader like this compound. The following diagram illustrates the sequence of orthogonal experiments.
Caption: Orthogonal workflow for validating this compound activity.
The mechanism of action for this compound involves the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein.
References
- 1. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 2. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 6. mRNA PROTACs: engineering PROTACs for high‐efficiency targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle for Brd4 BD1 L94V Knockdown: A Comparative Guide to XY-06-007 and RNAi
For researchers and drug development professionals navigating the complexities of targeted protein modulation, the choice between small molecule degraders and RNA interference (RNAi) is a critical decision point. This guide provides an objective, data-driven comparison of two distinct strategies for knocking down the Brd4 BD1 L94V mutant protein: the "Bump & Hole" PROTAC degrader XY-06-007 and the well-established RNAi technology, specifically using short hairpin RNA (shRNA).
This comparison delves into the mechanisms of action, efficacy, specificity, and potential off-target effects of each approach, supported by available experimental data. Detailed experimental protocols for key validation techniques are also provided to aid in the practical application of these findings.
At a Glance: this compound vs. RNAi for Brd4 BD1 L94V
| Feature | This compound (PROTAC Degrader) | RNA Interference (shRNA) |
| Mechanism of Action | Induces targeted ubiquitination and proteasomal degradation of the Brd4 BD1 L94V protein. | Mediates sequence-specific cleavage and degradation of Brd4 mRNA, preventing protein translation. |
| Target | Post-translational (Protein) | Post-transcriptional (mRNA) |
| Specificity for L94V | Highly selective due to "Bump & Hole" design. | Dependent on the specific shRNA sequence design; can be highly specific. |
| Efficacy (DC50/IC50) | DC50 of 10 nM for Brd4 BD1 L94V degradation.[1][2] | Varies depending on shRNA sequence and delivery efficiency; typically achieves significant knockdown. |
| Kinetics | Rapid degradation, with a half-life (T1/2) of less than 43.2 minutes. | Onset of knockdown is slower, typically observed between 24-72 hours post-transfection.[3] |
| Off-Target Effects | No off-target degradation observed in whole proteome mass spectrometry.[1][2] | Potential for off-target effects through partial sequence complementarity to other mRNAs.[4] |
| Reversibility | Reversible upon withdrawal of the compound. | Stable knockdown with lentiviral delivery; less easily reversible. |
| Delivery | Small molecule, cell-permeable. | Requires transfection or viral transduction (e.g., lentivirus). |
Delving Deeper: A Mechanistic Showdown
The fundamental difference between this compound and RNAi lies in their approach to reducing protein levels.
This compound: Hijacking the Cellular Machinery for Protein Destruction
This compound is a heterobifunctional molecule, a type of Proteolysis Targeting Chimera (PROTAC). It acts as a molecular bridge, simultaneously binding to the Brd4 BD1 L94V mutant protein and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity triggers the cell's own quality control system to tag the Brd4 mutant protein with ubiquitin, marking it for destruction by the proteasome. The "Bump & Hole" strategy ensures high selectivity, as the "bumped" JQ1 derivative on this compound fits into the "hole" created by the L94V mutation in Brd4 BD1, while having reduced affinity for the wild-type protein.
dot
Caption: Mechanism of this compound-mediated degradation of Brd4 BD1 L94V.
RNAi: Silencing the Message Before It's Read
RNA interference, typically delivered via lentiviral vectors expressing shRNAs, targets the Brd4 messenger RNA (mRNA). Once the shRNA is transcribed in the nucleus, it is processed by the cell's machinery (Dicer) into a small interfering RNA (siRNA). This siRNA is then incorporated into the RNA-induced silencing complex (RISC). The guide strand of the siRNA within RISC directs the complex to the complementary sequence on the Brd4 mRNA, leading to its cleavage and subsequent degradation.[5][6] This destruction of the mRNA template prevents the synthesis of the Brd4 protein.
dot
Performance Metrics: Efficacy and Specificity
This compound: Potent and Highly Selective
This compound demonstrates potent degradation of the Brd4 BD1 L94V mutant with a half-maximal degradation concentration (DC50) of 10 nM after 6 hours of treatment.[1][2] Crucially, whole proteome mass spectrometry analysis revealed no degradation of off-target proteins, highlighting the exceptional selectivity of this "Bump & Hole" approach.[1][2] This high degree of specificity is a significant advantage, minimizing the risk of confounding experimental results or unforeseen toxicities.
RNAi: Effective but with Caveats
Achieving high knockdown efficiency with shRNA is feasible, with studies showing significant reduction in Brd4 protein levels.[7][8] However, the exact percentage of knockdown can vary depending on the specific shRNA sequence, the efficiency of lentiviral transduction, and the cell type. A key consideration for RNAi is the potential for off-target effects. These can arise from the shRNA-derived siRNA having partial sequence similarity to other mRNAs, leading to their unintended degradation.[4] While careful design of shRNA sequences can mitigate this risk, comprehensive off-target analysis, for instance, using proteomics, is recommended for rigorous studies.
Experimental Protocols
To assist researchers in validating the knockdown of Brd4 BD1 L94V using either this compound or RNAi, the following are generalized protocols for key experimental techniques.
Western Blotting for Protein Knockdown Assessment
This protocol is a standard method to quantify the reduction in Brd4 protein levels.
-
Cell Lysis:
-
Treat cells with either this compound (e.g., 10 nM for 6 hours) or transduce with Brd4-targeting or control shRNA lentivirus and select for stable expression.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against Brd4 overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize Brd4 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Lentiviral shRNA Transduction for Stable Knockdown
This protocol outlines the steps for generating cell lines with stable knockdown of Brd4.[1][9]
-
Cell Plating:
-
Transduction:
-
Thaw lentiviral particles containing the Brd4-targeting shRNA or a non-targeting control on ice.
-
Add the lentivirus to the cells in the presence of polybrene (typically 5-8 µg/mL) to enhance transduction efficiency.[11]
-
Incubate for 18-24 hours.
-
-
Selection:
-
Replace the virus-containing medium with fresh medium.
-
After 24-48 hours, begin selection with an appropriate antibiotic (e.g., puromycin, if the lentiviral vector contains a puromycin resistance gene). The optimal concentration should be determined by a kill curve.[1][9]
-
Continue selection for several days until non-transduced cells are eliminated.
-
-
Validation:
-
Expand the resistant cell population and validate Brd4 knockdown by Western blotting and/or RT-qPCR.
-
dot
Caption: Workflow for comparing this compound and RNAi for Brd4 L94V knockdown.
Brd4 Signaling Pathway
Brd4 is a key epigenetic reader that plays a crucial role in transcriptional regulation. It binds to acetylated histones at promoters and enhancers, recruiting the positive transcription elongation factor b (P-TEFb) complex. This, in turn, phosphorylates RNA Polymerase II, promoting transcriptional elongation of target genes, including oncogenes like MYC.[12][13] Both this compound and RNAi, by reducing Brd4 protein levels, disrupt this signaling cascade, leading to the downregulation of Brd4-dependent gene expression.
dot
Caption: Simplified Brd4 signaling pathway and points of intervention.
Conclusion
Both this compound and RNAi are powerful tools for reducing the levels of the Brd4 BD1 L94V mutant, each with its own set of advantages and considerations.
-
This compound offers a highly specific, potent, and rapid method for protein degradation. Its small molecule nature allows for straightforward cell treatment and reversible effects, making it an excellent choice for acute studies and therapeutic development where high specificity is paramount.
-
RNAi (shRNA) provides a robust method for stable, long-term gene knockdown. While highly effective, it requires more involved delivery methods and carries a potential for off-target effects that should be carefully evaluated. It is particularly well-suited for creating stable cell lines for prolonged studies of gene function.
The optimal choice between these two technologies will depend on the specific experimental goals, the required duration of knockdown, and the tolerance for potential off-target effects. For researchers prioritizing exquisite specificity and rapid, reversible control over the Brd4 BD1 L94V protein, this compound presents a compelling option. For those requiring stable, long-term suppression of Brd4 expression, a well-validated shRNA approach remains a valuable strategy.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shRNA Process and Diagram [sigmaaldrich.com]
- 6. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 10. scbt.com [scbt.com]
- 11. origene.com [origene.com]
- 12. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
Comparative Guide: Cross-reactivity of XY-06-007 with Wild-Type BRD4
This guide provides a detailed comparison of the PROTAC degrader XY-06-007's activity towards its intended target, the engineered BRD4BD1 L94V mutant, versus the wild-type (WT) BRD4 protein. The information is intended for researchers, scientists, and professionals in drug development interested in the selectivity of chemical probes.
Introduction to this compound
This compound is a potent and selective "bump-and-hole" (B&H) proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the L94V mutant of the first bromodomain (BD1) of BRD4.[1][2] This approach engineers selectivity by introducing a steric "bump" onto a ligand that is accommodated by a corresponding "hole" created by a mutation in the target protein (in this case, Leucine to Valine at position 94).[2][3] this compound consists of a derivative of the known BET inhibitor (+)-JQ1, which provides the "bump," linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2] This design, in principle, restricts its potent degradation activity to cells expressing the BRD4BD1 L94V mutant, with minimal impact on wild-type BRD4.
Quantitative Data Summary
| Parameter | Target | Value | Selectivity Fold-Change (Mutant vs. WT) |
| Degradation (DC50) | BRD4BD1 L94V | 10.2 ± 1.8 nM (at 6 hours)[1] | Not available for WT BRD4. Stated to have no degradation of off-targets.[1] |
| Binding Affinity (Kd) of a comparable "bumped" ligand | BRD4BD1 L/A Mutant | 36 - 200 nM[3] | ~30 to 540-fold higher affinity for mutant over WT[3] |
| Binding Affinity (Kd) of a comparable "bumped" ligand | Wild-Type BRD4 | 6 - 19 µM[3] | N/A |
*Data from a study on an ethyl-derivative of a pan-BET inhibitor targeting a Leucine to Alanine (L/A) mutant, illustrating the principle of the "bump-and-hole" approach.[3] This demonstrates the significant loss of affinity for the wild-type protein, which is the basis for the selectivity of this compound.
Signaling Pathway and Mechanism of Action
BRD4 is a key epigenetic reader that binds to acetylated lysine residues on histones, playing a crucial role in the transcription of genes involved in cell cycle progression and oncogenesis, such as MYC.[4] By recruiting transcriptional machinery, BRD4 promotes gene expression. Standard BET inhibitors like JQ1 competitively block this interaction. This compound, as a PROTAC, goes a step further by inducing the degradation of its target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TAG Degradation Platforms: R&D Systems [rndsystems.com]
- 3. scispace.com [scispace.com]
- 4. Dual-target inhibitors of bromodomain and extra-terminal proteins in cancer: A review from medicinal chemistry perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of XY-06-007 and Other BRD4-Targeting PROTACs in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of BRD4 (Bromodomain-containing protein 4)-targeting Proteolysis Targeting Chimeras (PROTACs) in various cancer cell lines. While specific preclinical efficacy data for XY-06-007 in cancer cell lines is not publicly available, this guide will focus on its mechanism of action as a highly selective "bump-and-hole" PROTAC and compare its conceptual advantages with the observed performance of other notable BRD4-degrading PROTACs.
Introduction to BRD4-Targeting PROTACs
BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that plays a crucial role in the regulation of gene expression, including key oncogenes like c-MYC.[1] The development of small molecules that inhibit BRD4 has shown promise in cancer therapy. However, a newer and more potent approach involves the use of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.[2][3]
This compound is a specialized research tool designed as a "bump-and-hole" PROTAC. It selectively targets a specifically engineered mutant of BRD4 (BRD4BD1 L94V), making it a highly precise instrument for studying the effects of BRD4 degradation. While this specificity limits its direct application as a general cancer therapeutic, the principles of its design are at the forefront of targeted protein degradation technology.
Comparative Efficacy of BRD4-Targeting PROTACs
The following tables summarize the efficacy of several BRD4-targeting PROTACs in different cancer cell lines, comparing their degradation capacity (DC50 and Dmax) and anti-proliferative activity (IC50).
Table 1: Degradation Capacity of BRD4-Targeting PROTACs
| PROTAC | Target E3 Ligase | Cancer Cell Line | DC50 | Dmax | Reference |
| dBET6 | Cereblon (CRBN) | HEK293T | 6 nM | >97% | [4] |
| QCA570 | Cereblon (CRBN) | Bladder Cancer Cells | ~1 nM | Not Reported | [1][5] |
| PROTAC 1 (based on OTX015) | Cereblon (CRBN) | Burkitt's Lymphoma | <1 nM | Not Reported | [2] |
| PROTAC 4 (based on QCA-276) | Cereblon (CRBN) | MV-4-11 (AML) | Not Reported | Not Reported | [2] |
| BETd-260 | Not Specified | Osteosarcoma Cells | Not Reported | Not Reported | [6] |
DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Anti-proliferative Activity of BRD4-Targeting PROTACs and Inhibitors
| Compound | Type | Cancer Cell Line(s) | IC50 | Reference |
| dBET6 | PROTAC | Various Solid Tumors | 0.001 - 0.5 µM | Not specified in snippets |
| JQ1 | Inhibitor | MCF7 (Breast Cancer) | ~1 µM | [4] |
| OTX-015 | Inhibitor | Leukemia Cell Lines | Submicromolar | [4] |
| PROTAC 4 (based on QCA-276) | PROTAC | MV-4-11, MOLM-13, RS4;11 (Leukemia) | 8.3 pM, 62 pM, 32 pM | [2] |
| PROTAC 5 (based on ABBV-075) | PROTAC | BxPC3 (Pancreatic Cancer) | 0.165 µM | [2] |
| BETd-260 | PROTAC | Osteosarcoma Cell Lines | >1000 times more potent than JQ1 | [6] |
IC50: The concentration of the drug that inhibits cell growth by 50%.
Signaling Pathway and Experimental Workflow
The degradation of BRD4 by PROTACs interrupts its function as a transcriptional coactivator, leading to the downregulation of oncogenes like c-MYC and subsequent cell cycle arrest and apoptosis.[1]
Caption: BRD4 PROTACs induce targeted degradation via the ubiquitin-proteasome system.
The following diagram illustrates a typical workflow for evaluating the efficacy of a BRD4-targeting PROTAC in cancer cell lines.
Caption: Workflow for assessing the anti-cancer efficacy of BRD4-targeting PROTACs.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This assay measures cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-4,000 cells per well and incubate overnight.[6][7]
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC or inhibitor for the desired time period (e.g., 72 hours).[7]
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[6][7]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[6]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.[6]
BRD4 Degradation Assay (Western Blotting)
This method quantifies the amount of BRD4 protein after treatment.
-
Cell Treatment and Lysis: Treat cells with the PROTAC for a specified time, then lyse the cells to extract total proteins.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable assay (e.g., BCA assay).[6]
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[6]
-
Immunoblotting: Probe the membrane with a primary antibody specific for BRD4, followed by a secondary antibody conjugated to a detectable enzyme.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the relative amount of BRD4 protein.[8] The half-maximal degradation concentration (DC50) can then be calculated.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between live, apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment, harvest the cells (both adherent and suspension).[9]
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[7][9]
-
Data Analysis: Quantify the percentage of cells in different populations: live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).[9]
Conclusion
While direct efficacy data for this compound in cancer cell lines is not available due to its nature as a selective tool for an engineered protein, the broader class of BRD4-targeting PROTACs has demonstrated significant potential in preclinical cancer models. These molecules often exhibit superior potency in inducing cancer cell death compared to traditional BRD4 inhibitors.[2][6] The "bump-and-hole" strategy employed by this compound represents a sophisticated approach to achieving high target selectivity, a key challenge in drug development. Further research on BRD4-targeting PROTACs is warranted to fully explore their therapeutic potential in oncology.
References
- 1. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] BRD4 Degradation By Protacs Represents a More Effective Therapeutic Strategy Than BRD4 Inhibitors in DLBCL | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Reproducibility and Comparative Analysis of XY-06-007: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of the experimental performance of XY-06-007, a selective "Bump & Hole" PROTAC (Proteolysis Targeting Chimera) degrader, with alternative protein degradation technologies. The information is compiled from published research to offer an objective overview supported by experimental data.
This compound is a chemical biology tool designed for the targeted degradation of proteins fused with the engineered BRD4BD1 L94V tag. Its efficacy relies on the "bump-and-hole" strategy, where a "bump" on the ligand (a derivative of the BRD4 inhibitor JQ1) complements a "hole" created by the L94V mutation in the BRD4 bromodomain, ensuring high selectivity for the tagged protein over its wild-type counterpart. This degrader recruits the Cereblon (CRBN) E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1]
Performance of this compound
The primary data on the performance of this compound originates from its initial characterization. While extensive independent replication studies are not yet widely published, the foundational study provides a benchmark for its activity.
| Compound | Target | DC50 (6h) | Dmax | E3 Ligase Recruited | Notes |
| This compound | BRD4BD1 L94V Fusion Protein | 10 nM | >90% (inferred) | CRBN | Highly selective for the mutated tag with no degradation of off-targets observed in whole proteome mass spectrometry.[1] |
Comparative Analysis with Alternative BRD4 Degraders
A variety of other small molecules have been developed to induce the degradation of the endogenous BRD4 protein. These alternatives primarily fall into the categories of PROTACs and molecular glues, recruiting different E3 ligases. Below is a comparison of their reported performances.
| Compound/Technology | Target | DC50 | Dmax | E3 Ligase Recruited | Notes |
| dBET1 | Endogenous BRD2/3/4 | ~1.8 µM (BRD4, 2h) | >98% (BRD4, 4h) | CRBN | A well-characterized pan-BET family degrader. |
| ARV-771 | Endogenous BRD2/3/4 | <100 nM (BRD4, 4h) | >90% (BRD4, 4h) | VHL | Demonstrates potent and sustained degradation. |
| MZ1 | Endogenous BRD4 | ~25 nM (BRD4, 24h) | >90% (BRD4, 24h) | VHL | Shows preferential degradation of BRD4 over BRD2/3 at lower concentrations. |
| CFT-2718 | Endogenous BRD4 | 10 nM (in 293T cells, 3h) | ~90% (in 293T cells, 3h) | CRBN | Designed for high potency and selectivity. |
| BD-9136 | Endogenous BRD4 | 0.1-4.7 nM (in various cancer cell lines) | >90% | CRBN | Exceptionally selective for BRD4 over BRD2 and BRD3. |
| PLX-3618 | Endogenous BRD4 | ~15 nM (in MV-4-11 cells, 24h) | >90% | DCAF11 | A monovalent degrader that recruits a different E3 ligase. |
Experimental Protocols
To ensure the reproducibility of protein degradation experiments, adherence to well-defined protocols is crucial. Below are methodologies for key experiments cited in the evaluation of this compound and its alternatives.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of the degrader (e.g., this compound, dBET1) or vehicle control (e.g., DMSO) for the specified duration (e.g., 2, 4, 6, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts for each sample and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-Actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis of the protein bands is performed using software like ImageJ. The target protein band intensity is normalized to the loading control to determine the percentage of protein remaining compared to the vehicle-treated control.
Whole-Proteome Mass Spectrometry
This method provides an unbiased assessment of a degrader's selectivity across the entire proteome.
-
Sample Preparation: Treat cells with the degrader or vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant). Identify and quantify proteins by searching the spectra against a protein database.
-
Selectivity Assessment: Compare the protein abundance profiles between the degrader-treated and vehicle-treated samples to identify any off-target proteins that are significantly degraded.
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the signaling pathway of PROTAC-mediated protein degradation and the general experimental workflow.
References
A Head-to-Head Comparison: XY-06-007 TAG Degrader vs. Chemical Inhibition
In the evolving landscape of targeted therapeutics, the emergence of technologies that induce protein degradation offers a distinct alternative to traditional chemical inhibition. This guide provides a direct comparison between XY-06-007, a selective "Bump & Hole" TAG Degrader, and (+)-JQ1, a well-characterized chemical inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This comparison is tailored for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental methodologies.
This compound operates through a targeted protein degradation (TPD) mechanism, specifically designed to induce the degradation of proteins tagged with a mutant Brd4BD1 L94V variant. It achieves this by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the tagged protein, leading to its ubiquitination and subsequent destruction by the proteasome. In contrast, (+)-JQ1 functions as a competitive inhibitor, reversibly binding to the acetyl-lysine binding pockets of BET bromodomains, thereby preventing their interaction with acetylated histones and disrupting downstream gene transcription.
Performance Data: Degrader vs. Inhibitor
The following table summarizes the key quantitative differences in the activity of this compound and the chemical inhibitor (+)-JQ1. This compound's potency is measured by its half-maximal degradation concentration (DC50), while (+)-JQ1's potency is assessed by its half-maximal inhibitory concentration (IC50).
| Parameter | This compound (Degrader) | (+)-JQ1 (Inhibitor) |
| Target | Brd4BD1 L94V-tagged fusion proteins | Wild-Type BET Bromodomains (BRD2, BRD3, BRD4, BRDT) |
| Mechanism | Induced Proteasomal Degradation | Competitive Inhibition |
| Potency (DC50) | 10 nM (6-hour treatment) | Not Applicable |
| Potency (IC50) | Not Applicable | BRD4(1): 77 nM, BRD4(2): 33 nM[1][2][3] |
| Selectivity | Highly selective for the Brd4BD1 L94V tag over wild-type bromodomains.[1] | Highly selective for the BET family over other bromodomain families.[1][4] |
| Cellular Effect | Removal of the target protein. | Blockade of target protein function. |
| Pharmacokinetics | Half-life (T1/2) < 43.2 minutes.[1] | Reported to have good pharmacokinetic properties, including oral bioavailability.[1] |
Mechanism of Action: A Visual Comparison
The fundamental difference in the mechanisms of this compound and (+)-JQ1 is depicted below. This compound acts as a molecular bridge to induce degradation, while (+)-JQ1 acts as a direct blocker of the protein's function.
Caption: Mechanisms of this compound (degradation) vs. (+)-JQ1 (inhibition).
Signaling Pathway Context: BRD4 in Gene Regulation
BRD4 is a key transcriptional co-activator involved in the expression of various genes, including the oncogene c-Myc. By binding to acetylated histones at super-enhancers and promoters, BRD4 recruits the positive transcription elongation factor b (P-TEFb) to release paused RNA Polymerase II, driving gene transcription. Both degradation and inhibition of BRD4 ultimately aim to disrupt this process.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-JQ1 | Epigenetic Reader Domain inhibitor | BET inhibitor | CAS 1268524-70-4 | inhibitor of BRD4(1/2) | Buy (+)-JQ 1 from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
Safety Operating Guide
Essential Safety and Disposal Information for XY-06-007 Unavailable
A specific Safety Data Sheet (SDS) for the compound XY-06-007 was not found in the public domain. An SDS is crucial for providing detailed safety, handling, and disposal procedures for chemical substances. The information that is available identifies this compound as a potent and selective degrader of Brd4BD1 L94V fusion proteins, available from Tocris Bioscience, a Bio-Techne brand.[1]
Without the official SDS, it is not possible to provide quantitative data on physical and chemical properties, toxicity, or specific, validated disposal protocols for this compound. This information is essential for ensuring the safety of laboratory personnel and the environment.
Researchers, scientists, and drug development professionals should always consult the official SDS provided by the manufacturer before handling any chemical. The SDS contains critical information, including:
-
Hazards Identification: Details on physical and health hazards.
-
First-Aid Measures: Instructions for immediate medical response to exposure.
-
Handling and Storage: Guidelines for safe storage and handling practices.
-
Personal Protective Equipment (PPE): Recommendations for necessary protective gear.
-
Physical and Chemical Properties: Data such as melting point, boiling point, and solubility.
-
Stability and Reactivity: Information on chemical stability and hazardous reactions.
-
Toxicological Information: Data on the potential health effects of exposure.
-
Ecological Information: Information on the environmental impact.
-
Disposal Considerations: Specific instructions for safe waste disposal.
In the absence of a specific SDS for this compound, a generic workflow for the disposal of a laboratory chemical is provided below for illustrative purposes. This is a general template and must not be followed for the disposal of this compound. The actual procedures for this compound will depend on its specific properties and the applicable local, state, and federal regulations.
Generic Chemical Disposal Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
